molecular formula C7H6FNO4S B074119 4-Fluoro-3-sulfamoylbenzoic acid CAS No. 1535-45-1

4-Fluoro-3-sulfamoylbenzoic acid

Número de catálogo: B074119
Número CAS: 1535-45-1
Peso molecular: 219.19 g/mol
Clave InChI: NGBMRUQCUCRKQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-3-sulfamoylbenzoic acid is a high-value benzoic acid derivative engineered for advanced medicinal chemistry and biochemical research. Its core structure integrates a carboxylic acid moiety, a sulfamoyl group, and a fluorine atom at the 4-position, creating a versatile scaffold for designing potent enzyme inhibitors. This compound is of significant interest primarily in the development of inhibitors targeting carbonic anhydrase (CA) isoforms. The sulfamoyl group acts as a zinc-binding function (ZBG), coordinating with the active site zinc ion, while the benzoic acid core and the fluorine substituent provide optimal geometry and electronic properties for high-affinity binding and isoform selectivity.

Propiedades

IUPAC Name

4-fluoro-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBMRUQCUCRKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350633
Record name 4-fluoro-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-45-1
Record name 3-(Aminosulfonyl)-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1535-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a sulfonamide group, and a carboxylic acid moiety, suggest its potential for diverse biological activities. Understanding the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects from synthetic route optimization to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling. This technical guide provides a summary of the available physicochemical data, outlines general experimental protocols for their determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the key computed and available data for this compound.

PropertyValueSource
Molecular Formula C₇H₆FNO₄SPubChem[1]
Molecular Weight 219.19 g/mol PubChem[1]
XLogP3-AA (Computed) 0.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 219.00015701 g/mol PubChem[1]
Topological Polar Surface Area 106 ŲPubChem[1]

Experimental Protocols

Detailed experimental protocols for this compound are not specified in the available literature. However, standard methodologies for determining the physicochemical properties of solid organic acids, particularly benzoic acid derivatives and sulfonamides, can be applied.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Method: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range typically indicates a high degree of purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the sulfonamide groups are ionizable.

Method: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Computational methods can also be used to refine the pKa values from the titration data.[2]

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and formulation.

Method: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Method: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6][7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Purity_Analysis Purity Assessment (HPLC, LC-MS) Structure_ID->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point pKa pKa Determination Purity_Analysis->pKa Solubility Aqueous Solubility Purity_Analysis->Solubility LogP LogP Determination Purity_Analysis->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation pKa->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Physicochemical Characterization Workflow

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its physicochemical characterization based on established methodologies for analogous compounds. The computed properties suggest a molecule with potential for hydrogen bonding and moderate polarity. A systematic experimental evaluation of its melting point, pKa, solubility, and LogP is essential for any further research or development involving this compound. The provided workflow and experimental outlines serve as a valuable resource for scientists undertaking such an investigation.

References

An In-depth Technical Guide on the Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of a probable synthetic pathway for 4-Fluoro-3-sulfamoylbenzoic acid, a fluorinated analog of the diuretic intermediate, 4-Chloro-3-sulfamoylbenzoic acid. Due to limited direct literature on the synthesis of the fluoro-analog, this guide presents a well-established two-step synthetic route analogous to its chloro counterpart, commencing from 4-fluorobenzoic acid. The core process involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a sulfonamide derivative of benzoic acid.[1] Its structural similarity to 4-chloro-3-sulfamoylbenzoic acid, a key intermediate in the synthesis of potent diuretics like furosemide, suggests its potential utility in the development of novel pharmaceutical agents.[2] The introduction of a fluorine atom in place of chlorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability and binding affinity, making this compound a compound of interest for medicinal chemists.

This guide outlines a robust and likely synthesis pathway for this compound, based on the well-documented synthesis of its chloro-analog. The proposed pathway starts with the readily available 4-fluorobenzoic acid.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in two primary steps:

  • Chlorosulfonation of 4-Fluorobenzoic Acid: This step involves the reaction of 4-fluorobenzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-fluoro-3-(chlorosulfonyl)benzoic acid.

  • Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid: The intermediate sulfonyl chloride is then reacted with ammonia to form the desired this compound.

The overall reaction is depicted in the following workflow diagram.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Fluoro-3-(chlorosulfonyl)benzoic_Acid 4-Fluoro-3-(chlorosulfonyl)benzoic Acid 4-Fluorobenzoic_Acid->4-Fluoro-3-(chlorosulfonyl)benzoic_Acid Chlorosulfonic Acid (ClSO3H) 4-Fluoro-3-sulfamoylbenzoic_Acid This compound 4-Fluoro-3-(chlorosulfonyl)benzoic_Acid->4-Fluoro-3-sulfamoylbenzoic_Acid Ammonia (NH3)

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The data is extrapolated from the synthesis of the analogous 4-chloro-3-sulfamoylbenzoic acid and should be considered as a guideline for experimental design.

ParameterStep 1: ChlorosulfonationStep 2: Amination
Starting Material 4-Fluorobenzoic Acid4-Fluoro-3-(chlorosulfonyl)benzoic Acid
Reagents Chlorosulfonic AcidConcentrated Ammonia Solution
Molar Ratio (Starting Material:Reagent) 1 : 5-71 : 10-15
Reaction Temperature 120-140°C< 30°C
Reaction Time 2-4 hours2-3 hours
Solvent None (excess reagent)Water
Product 4-Fluoro-3-(chlorosulfonyl)benzoic AcidThis compound
Appearance White to off-white solidWhite solid
Purity (Typical) >95%>98%

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis of this compound.

4.1. Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid

This procedure details the formation of 4-fluoro-3-(chlorosulfonyl)benzoic acid.

Materials:

  • 4-Fluorobenzoic Acid

  • Chlorosulfonic Acid

  • Ice

  • Deionized Water

Procedure:

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber, carefully add chlorosulfonic acid (5-7 molar equivalents).

  • While stirring, gradually add 4-fluorobenzoic acid (1 molar equivalent) in portions to the chlorosulfonic acid. Maintain the temperature of the reaction mixture below 40°C during the addition, using an ice bath if necessary.

  • After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product.

  • Filter the resulting solid precipitate and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the solid product, 4-fluoro-3-(chlorosulfonyl)benzoic acid, under vacuum.

4.2. Step 2: Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid

This procedure describes the conversion of the intermediate sulfonyl chloride to the final product.

Materials:

  • 4-Fluoro-3-(chlorosulfonyl)benzoic Acid (from Step 1)

  • Concentrated Ammonia Solution (28-30%)

  • Activated Carbon

  • Hydrochloric Acid (concentrated or 6M)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, place the dried 4-fluoro-3-(chlorosulfonyl)benzoic acid.

  • Cool the vessel in an ice bath and slowly add an excess of cold, concentrated ammonia solution while stirring. Maintain the temperature below 30°C.

  • Continue stirring the mixture at room temperature for 2-3 hours.

  • Heat the mixture to approximately 60°C and add a small amount of activated carbon. Stir for 20-30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath and slowly acidify with hydrochloric acid to a pH of approximately 2-3.

  • A white precipitate of this compound will form.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.[2]

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The reactions involving chlorosulfonic acid and the quenching process are exothermic and should be carefully controlled.

  • Concentrated ammonia and hydrochloric acid are corrosive and have pungent fumes. Handle with care in a fume hood.

Disclaimer: This document provides a proposed synthesis pathway based on analogous chemical reactions. The experimental protocols should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The safety precautions are not exhaustive, and a thorough risk assessment should be conducted before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4-fluoro-3-sulfamoylbenzoic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure, electronic properties, and potential intermolecular interactions is crucial. In the absence of direct crystallographic data for this compound, this guide synthesizes information from structurally related analogs and employs theoretical principles to predict its molecular geometry and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction

This compound is a substituted aromatic compound featuring a carboxylic acid group, a sulfonamide group, and a fluorine atom. This combination of functional groups imparts a unique set of physicochemical properties relevant to its potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide and carboxylic acid moieties are capable of engaging in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems. An understanding of the preferred spatial arrangement of these groups is paramount for rational drug design and development.

Predicted Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available, its conformation can be inferred from the analysis of structurally similar compounds and theoretical considerations. The conformation of ortho-substituted benzoic acids is often influenced by steric hindrance and intramolecular hydrogen bonding.

The "ortho effect" in substituted benzoic acids suggests that steric hindrance between the ortho-substituent (the sulfamoyl group in this case) and the carboxylic acid group will likely force the carboxyl group to twist out of the plane of the benzene ring.[1] This departure from planarity can impact the molecule's acidity and its interaction with receptor binding sites.

Furthermore, intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and an oxygen atom of the sulfamoyl group, or between a hydrogen of the sulfonamide and the carbonyl oxygen of the carboxylic acid, could play a significant role in stabilizing a particular conformation. The crystal structures of related benzenesulfonamides often reveal extensive hydrogen bonding networks.[2][3][4]

Based on these principles, the predicted conformation of this compound involves a non-planar arrangement of the carboxylic acid group relative to the benzene ring, with the potential for intramolecular hydrogen bonding to restrict the rotational freedom of the sulfamoyl group.

Table 1: Predicted Molecular Geometry Parameters
ParameterPredicted Value RangeRationale
C-C (aromatic) Bond Length1.38 - 1.41 ÅTypical for substituted benzene rings.
C-F Bond Length~1.35 ÅCharacteristic C-F bond length in fluoroaromatic compounds.
C-S Bond Length~1.77 ÅAverage C-S bond length in benzenesulfonamides.
S-N Bond Length~1.63 ÅTypical S-N bond length in sulfonamides.
S=O Bond Length~1.43 ÅCharacteristic double bond length between sulfur and oxygen in sulfonamides.
C-C(O)OH Bond Angle~120°Expected sp² hybridization.
O-C-O Bond Angle~123°Typical for a carboxylic acid group.
C-S-N Bond Angle~107°Tetrahedral geometry around the sulfur atom.
C-C-C-O (Carboxyl) Torsion AngleNon-zeroDue to steric hindrance from the ortho-sulfamoyl group (ortho effect).[1]

Note: These values are predictions based on data from structurally related molecules and general chemical principles. Actual values may vary.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 4-fluorobenzoic acid: chlorosulfonation followed by amination. This is a common method for the preparation of aromatic sulfonamides.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Intermediate 4-Fluoro-3-(chlorosulfonyl)benzoic Acid 4-Fluorobenzoic_Acid->Intermediate Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Final_Product This compound Intermediate->Final_Product Ammonia Ammonia (NH3)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully add an excess of chlorosulfonic acid to the flask and cool it in an ice bath.

  • Slowly add 4-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product, 4-fluoro-3-(chlorosulfonyl)benzoic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid

  • Suspend the dried 4-fluoro-3-(chlorosulfonyl)benzoic acid in an excess of concentrated aqueous ammonia in a pressure-resistant vessel.

  • Stir the mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H10.0 - 13.0br s--COOH
¹H8.2 - 8.4d~2H-2
¹H7.8 - 8.0dd~8, ~2H-6
¹H7.2 - 7.4t~8H-5
¹H7.0 - 7.5br s--SO₂NH₂
¹³C165 - 170s--COOH
¹³C158 - 162d~250 (¹JCF)C-4
¹³C135 - 140s-C-3
¹³C132 - 135d~10 (³JCF)C-5
¹³C130 - 133s-C-1
¹³C128 - 131d~5 (⁴JCF)C-6
¹³C118 - 122d~20 (²JCF)C-2

Note: Predicted shifts are relative to TMS. Solvent effects can cause variations.

Table 3: Predicted FTIR and Mass Spectrometry Data
TechniquePredicted Key SignalsAssignment
FTIR
2500-3300 cm⁻¹ (broad)O-H stretch (carboxylic acid)
~3350 and ~3250 cm⁻¹N-H stretches (sulfonamide)
~1700 cm⁻¹C=O stretch (carboxylic acid)
~1340 and ~1160 cm⁻¹Asymmetric and symmetric S=O stretches (sulfonamide)
~1250 cm⁻¹C-F stretch
Mass Spec.
(ESI-)[M-H]⁻ at m/z 218.0Deprotonated molecular ion
[M-H-H₂O]⁻ at m/z 200.0Loss of water
[M-H-SO₂]⁻ at m/z 154.0Loss of sulfur dioxide
(ESI+)[M+H]⁺ at m/z 220.0Protonated molecular ion
[M+Na]⁺ at m/z 242.0Sodium adduct

Logical Relationships and Experimental Workflow

The characterization of this compound would follow a logical workflow to confirm its structure and purity.

G cluster_0 Synthesis and Purification cluster_1 Structural Confirmation cluster_2 Conformational Analysis Synthesis Proposed Synthesis Purification Recrystallization Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity_Analysis Purity Assessment (e.g., HPLC) NMR->Purity_Analysis MS->Purity_Analysis XRay X-ray Crystallography (if crystals obtained) Purity_Analysis->XRay Computational Computational Modeling Purity_Analysis->Computational Final_Structure Final Structural Elucidation XRay->Final_Structure Definitive 3D Structure Computational->Final_Structure Predicted Conformation

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data remains elusive in the public domain, the principles of organic chemistry and the analysis of related compounds allow for robust predictions regarding its synthesis, structure, and spectroscopic properties. The information presented herein offers a valuable foundation for researchers working with this molecule, enabling more informed experimental design and interpretation of results. The eventual acquisition of single-crystal X-ray diffraction data would be invaluable for definitively elucidating the solid-state conformation and intermolecular interactions of this compound.

References

An In-depth Technical Guide to 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-sulfamoylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its relevance to biological signaling pathways.

Core Identifiers and Physicochemical Properties

This compound is a derivative of benzoic acid featuring both a fluorine atom and a sulfamoyl group. These functional groups impart specific chemical and physical properties that are of interest in the design of new therapeutic agents. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 1535-45-1[4]
IUPAC Name This compound[4]
Molecular Formula C₇H₆FNO₄S[4]
Molecular Weight 219.19 g/mol [4]
InChI InChI=1S/C₇H₆FNO₄S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H₂,9,12,13)[4]
InChIKey NGBMRUQCUCRKQN-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F[4]
Synonyms 3-(Aminosulfonyl)-4-fluorobenzoic acid, 4-Fluoro-3-sulfamoyl-benzoic acid[4]

Table 2: Physicochemical Data for this compound and a Related Analog

PropertyThis compound4-Chloro-3-sulfamoylbenzoic acid (for comparison)
Appearance White to off-white solid
Melting Point 256-258 °C
pKa (Predicted) 3.44 ± 0.10

Synthesis of Sulfamoylbenzoic Acids: An Experimental Protocol

A common route for the synthesis of halosubstituted 3-sulfamoylbenzoic acids involves a two-step process: chlorosulfonation of a p-halobenzoic acid followed by amination. The following is a detailed protocol for the synthesis of the closely related analog, 4-Chloro-3-sulfamoylbenzoic acid, which serves as a representative procedure.

Materials:

  • p-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Concentrated ammonia water

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Ice

Procedure:

  • Chlorosulfonation:

    • In a suitable reactor, carefully add chlorosulfonic acid.

    • While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.

    • Upon completion of the addition, the mixture is slowly heated to 130°C and held at this temperature for several hours.

    • The reaction mixture is then cooled to room temperature and poured onto an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.

    • The crude product is filtered and washed with cold water.

  • Amination:

    • The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia water at a temperature below 30°C.

    • The mixture is stirred for several hours at 30°C.

  • Decolorization and Precipitation:

    • The mixture is heated to 60°C, and activated carbon is added.

    • After stirring for 30 minutes, the solution is cooled and filtered.

    • The filtrate is then acidified with hydrochloric acid to a pH of 2 to precipitate the final product.

    • The resulting white solid, 4-chloro-3-sulfamoylbenzoic acid, is collected by filtration.

Diagram 1: Synthesis Workflow for 4-Halo-3-sulfamoylbenzoic Acid

G Synthesis of 4-Halo-3-sulfamoylbenzoic Acid p_halobenzoic_acid p-Halobenzoic Acid chlorosulfonation Chlorosulfonation p_halobenzoic_acid->chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation intermediate 4-Halo-3-(chlorosulfonyl)benzoic Acid chlorosulfonation->intermediate amination Amination intermediate->amination ammonia Concentrated Ammonia ammonia->amination final_product 4-Halo-3-sulfamoylbenzoic Acid amination->final_product

Caption: A generalized workflow for the synthesis of 4-halo-3-sulfamoylbenzoic acids.

Biological Relevance and Potential Signaling Pathways

Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics, a class of drugs that act on the kidneys to increase urine output. These drugs typically function by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a reduction in the reabsorption of these ions and water, resulting in diuresis.

Furthermore, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Inhibition of NTPDases can modulate cellular responses in various pathological conditions, including thrombosis and inflammation.

Diagram 2: Mechanism of Action of Loop Diuretics

Mechanism of Action of Loop Diuretics LoopDiuretic Loop Diuretic Analog (e.g., Sulfamoylbenzoic Acid Derivative) NKCC2 Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) in Thick Ascending Limb LoopDiuretic->NKCC2 Inhibits IonReabsorption Ion Reabsorption (Na⁺, K⁺, Cl⁻) NKCC2->IonReabsorption Mediates Diuresis Increased Excretion of Water and Ions (Diuresis) NKCC2->Diuresis Leads to (when inhibited) WaterReabsorption Water Reabsorption IonReabsorption->WaterReabsorption Promotes

Caption: Simplified signaling pathway for the diuretic effect of loop diuretic analogs.

Experimental Protocol for Biological Evaluation

The following is a representative protocol for evaluating the inhibitory potential of sulfamoyl derivatives against NTPDases, based on a malachite green assay.

Materials:

  • Sulfamoyl derivative compounds

  • h-NTPDase isoforms (e.g., h-NTPDase1, 2, 3, and 8)

  • Assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)

  • Substrate (ATP or ADP)

  • Malachite green reagent

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the sulfamoyl derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve the desired test concentrations.

  • Enzyme Inhibition Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the assay buffer, the specific h-NTPDase isoform, and the test compound at a final concentration (e.g., 100 µM for initial screening).

    • The reaction is initiated by the addition of the substrate (ATP or ADP).

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection of Phosphate Release:

    • The enzymatic reaction is stopped, and the amount of inorganic phosphate released from the hydrolysis of ATP or ADP is quantified using the malachite green reagent.

    • The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

    • For potent inhibitors, IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

This in-depth technical guide provides foundational information for researchers and drug development professionals working with this compound and related compounds. The provided protocols and diagrams offer a starting point for synthesis, biological evaluation, and understanding the potential mechanisms of action of this class of molecules.

References

The Core Biological Activities of 4-Fluoro-3-sulfamoylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Fluoro-3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of biologically active compounds. Its unique combination of a carboxylic acid for derivatization, a sulfonamide group for key interactions with metalloenzymes, and a fluorine atom for modulating electronic properties makes it an attractive core for drug design. This technical guide provides an in-depth overview of the primary biological activities associated with derivatives of this compound, with a principal focus on their potent role as carbonic anhydrase inhibitors. The guide also explores their potential as anticancer and antimicrobial agents, supported by detailed experimental methodologies and visualizations of relevant biological pathways.

Synthesis of this compound Derivatives

The primary route for generating a library of diverse compounds from this compound involves the modification of its carboxylic acid group, typically through amide bond formation. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol: Amide Coupling

A common and effective method for synthesizing 4-Fluoro-3-sulfamoylbenzamide derivatives is through carbodiimide-mediated amide coupling.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography).

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDCI and HOBt (or HOAt) to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine in the same anhydrous solvent.

  • Add the amine solution and a base (e.g., TEA or DIPEA) to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Fluoro-3-sulfamoyl- benzoic acid E Activation of Carboxylic Acid A->E B Amine (R-NH2) F Amide Bond Formation (16-24h, RT) B->F C EDCI / HOBt C->E D Anhydrous DMF D->E E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I 4-Fluoro-3-sulfamoyl- benzamide Derivative H->I G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Buffer, & Substrate (CO2) Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor Compound B->C D Rapid Mixing in Stopped-Flow Instrument (Enzyme/Inhibitor + CO2 Substrate) C->D E Monitor Absorbance Change of pH Indicator (Kinetic Mode) D->E F Calculate Initial Reaction Rates E->F G Determine % Inhibition vs. Inhibitor Concentration F->G H Calculate IC50 and Ki Values G->H G cluster_cell Tumor Cell cluster_outside Extracellular Space (Acidic) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX (on membrane) CAIX_exp->CAIX pH_in Intracellular pH Maintained (Alkaline) HCO3_out HCO3- CAIX->HCO3_out HCO3- into cell H_out H+ CAIX->H_out H+ out of cell Proliferation Proliferation & Survival pH_in->Proliferation Apoptosis Intracellular Acidification & Apoptosis CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX HCO3_out->pH_in Inhibitor 4-Fluoro-3-sulfamoyl- benzoic acid derivative Inhibitor->CAIX Inhibition Inhibitor->Apoptosis G Pteridine Dihydropteridine Diphosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Precursors Nucleotides, Amino Acids THF->Precursors Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

The Multifaceted Mechanisms of Action of Sulfamoylbenzoic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with multiple mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Inhibition of Carbonic Anhydrases

A primary and well-established mechanism of action for many sulfamoylbenzoic acid derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological processes such as pH regulation, fluid secretion, and CO2 transport.[2] The sulfamoyl group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[3]

Derivatives of sulfamoylbenzoic acid have been developed as effective inhibitors of various CA isoforms, leading to their use as antiglaucoma agents, diuretics, and anticancer therapies.[3] For instance, inhibition of CA II and IV in the eye reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the in vitro inhibitory activity of representative sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms.

Compound/Derivative ClasshCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (Ki/IC50)hCA XII (Ki/IC50)Reference(s)
Acetazolamide (Standard)250 nM (Ki)12 nM (Ki)25 nM (Ki)5.7 nM (Ki)[3]
4-Chloro-3-sulfamoylbenzamides5.3 - 334 nM (Ki)Low nM (Ki)Low nM (Ki)Low nM (Ki)[3]
Sulfonyl Semicarbazides34.7 - 86.2 nM (Ki)3.5 - 71.8 nM (Ki)20.5 - 81.3 nM (Ki)0.59 - 0.82 nM (Ki)[2]
Pyrazole/Pyridazine Carboxamides-3.3 - 866.7 nM (Ki)6.1 - 568.8 nM (Ki)61.3 - 432.8 nM (Ki)[4]

Note: Lower Ki/IC50 values indicate higher inhibitory potency.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This protocol describes the determination of CA inhibitory activity by measuring the enzyme-catalyzed hydration of CO2.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (sulfamoylbenzoic acid derivatives)

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (pH 7.4)

  • CO2-saturated water

  • Phenol red indicator solution

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • Dilute the CA enzyme to the desired concentration in HEPES buffer.

  • Pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm, which reflects the pH change resulting from CO2 hydration.

  • Calculate the initial rates of the enzymatic reaction from the linear phase of the absorbance change.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

G Workflow for Carbonic Anhydrase Inhibition Assay prep Prepare Reagents (Enzyme, Inhibitors, Buffers) preinc Pre-incubate Enzyme with Inhibitor prep->preinc mix Rapid Mixing with CO2-saturated water (Stopped-Flow) preinc->mix measure Monitor Absorbance Change (Phenol Red) mix->measure calc Calculate Initial Rates measure->calc plot Plot % Inhibition vs. [Inhibitor] calc->plot det Determine IC50 and Ki plot->det

Workflow for Carbonic Anhydrase Inhibition Assay

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[5][6] These cell surface enzymes are crucial regulators of purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] Dysregulation of h-NTPDase activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The inhibitory mechanism involves the interaction of the sulfamoylbenzamide scaffold with the active site of the enzyme.

Quantitative Data: h-NTPDase Inhibition

The following table summarizes the inhibitory activity (IC50) of representative sulfamoyl-benzamide derivatives against various h-NTPDase isoforms.

Compoundh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)Reference(s)
3i2.88 ± 0.13-0.72 ± 0.11-[5][6]
3f-0.27 ± 0.08--[5][6]
3j-0.29 ± 0.07--[5][6]
4d-0.13 ± 0.01--[5][6]
2d---0.28 ± 0.07[5][6]

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocol: h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[1]

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

  • Test compounds (sulfamoyl-benzamide derivatives)

  • ATP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Add 2.5 µL of the test compound at various concentrations (dissolved in DMSO) to the wells of a 96-well plate. Use DMSO as a control.

  • Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of ATP solution to each well.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Purinergic Signaling ATP Extracellular ATP/ADP NTPDase h-NTPDase ATP->NTPDase Hydrolysis P2_Receptor P2 Receptors ATP->P2_Receptor Activation AMP_Pi AMP + Pi NTPDase->AMP_Pi Inhibitor Sulfamoylbenzoic Acid Derivative Inhibitor->NTPDase Signaling Downstream Signaling P2_Receptor->Signaling

Inhibition of h-NTPDase by Sulfamoylbenzoic Acid Derivatives

Agonist Activity at Lysophosphatidic Acid Receptor 2 (LPA2)

A distinct mechanism of action for certain sulfamoylbenzoic acid analogues is their agonist activity at the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR).[7] LPA2 activation is involved in various cellular processes, including cell survival and migration.[7] These non-lipid agonists represent a novel class of LPA2 modulators with therapeutic potential.

Quantitative Data: LPA2 Receptor Agonism

The following table summarizes the agonist activity (EC50) of a representative sulfamoylbenzoic acid analogue at the LPA2 receptor.

CompoundLPA2 (EC50)Reference(s)
Sulfamoylbenzoic acid analoguepM to nM range[7]

Note: EC50 is the concentration of an agonist that provides 50% of the maximum response.

Experimental Protocol: LPA Receptor Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like LPA2.

Materials:

  • Cells stably expressing the human LPA2 receptor (e.g., HEK-293 cells)

  • Test compounds (sulfamoylbenzoic acid analogues)

  • LPA (standard agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Seed the LPA2-expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of the test compounds or LPA to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Determine the EC50 values by plotting the fluorescence response against the logarithm of the agonist concentration.

LPA2 Receptor Activation Signaling Pathway Agonist Sulfamoylbenzoic Acid Agonist LPA2 LPA2 Receptor Agonist->LPA2 Binds to Gq Gq Protein LPA2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ Release ER->Ca

LPA2 Receptor Activation by Sulfamoylbenzoic Acid Agonists

Inhibition of the Na-K-2Cl Cotransporter (NKCC)

Certain sulfamoylbenzoic acid derivatives, most notably the loop diuretics furosemide and bumetanide, function by inhibiting the Na-K-2Cl cotransporter (NKCC).[8][9] This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions in the thick ascending limb of the loop of Henle in the kidney.[9] By blocking this cotransporter, these drugs increase the excretion of these ions and water, leading to their diuretic effect.

Quantitative Data: Na-K-2Cl Cotransporter Inhibition

The following table presents the inhibitory potency (pIC50) of loop diuretics against NKCC1 and NKCC2.

CompoundNKCC1 (pIC50)NKCC2 (pIC50)Reference(s)
Bumetanide6.47 - 6.486.48[10]
Furosemide5.04 - 5.215.15[10]
Piretanide5.99 - 6.295.97[10]

Note: pIC50 = -log(IC50). Higher pIC50 values indicate higher inhibitory potency.

Experimental Protocol: Na-K-2Cl Cotransporter Inhibition Assay (86Rb+ Uptake)

This assay measures the activity of the NKCC by quantifying the uptake of the potassium analog, 86Rb+.

Materials:

  • Cells expressing the target NKCC isoform (e.g., HEK-293 cells)

  • Test compounds (e.g., furosemide, bumetanide)

  • 86RbCl (radioactive tracer)

  • Uptake buffer (containing Na+, K+, and Cl-)

  • Wash buffer (ice-cold)

  • Scintillation counter

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control in a chloride-free medium.

  • Initiate the uptake by adding the uptake buffer containing 86RbCl.

  • Incubate for a short period (e.g., 2-5 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • The bumetanide-sensitive component of 86Rb+ uptake represents the NKCC activity.

  • Determine the IC50 values by plotting the percentage of inhibition of bumetanide-sensitive 86Rb+ uptake against the logarithm of the inhibitor concentration.

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

A more recently discovered mechanism of action for a class of sulfamoylbenzamide derivatives is the modulation of hepatitis B virus (HBV) capsid assembly.[11][12] These compounds, known as capsid assembly modulators (CAMs), interfere with the proper formation of the viral capsid, which is essential for viral replication.[13] They can induce the formation of aberrant, non-functional capsids or prevent the encapsidation of the viral genome, thereby blocking the production of infectious virus particles.[13]

Quantitative Data: HBV Capsid Assembly Modulation

The following table summarizes the anti-HBV activity (EC50) of representative sulfamoylbenzamide-based CAMs.

CompoundAnti-HBV Activity (EC50, µM)Cell LineReference(s)
NVR 3-7780.73 ± 0.20HepDES19[11]
7b0.83 ± 0.33HepDES19[11]
KR-265560.27HepG2.2.15[14]
Compound 30.19HepG2.2.15[14]
Compound 80.17HepG2.2.15[14]

Note: EC50 is the concentration of the compound that reduces HBV replication by 50%.

Experimental Protocol: HBV Capsid Assembly Assay (Particle Gel Assay)

This assay visualizes the formation of HBV capsids in the presence of test compounds.

Materials:

  • HBV-replicating cell line (e.g., HepG2.2.15)

  • Test compounds (sulfamoylbenzamide derivatives)

  • Lysis buffer

  • Native agarose gel

  • Antibodies against HBV core protein (anti-HBc)

  • Western blotting equipment

Procedure:

  • Treat the HBV-replicating cells with various concentrations of the test compounds for a defined period (e.g., 3 days).

  • Lyse the cells and clarify the lysates by centrifugation.

  • Separate the cytoplasmic lysates on a native agarose gel to preserve the integrity of the capsids.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for the HBV core protein.

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the bands corresponding to intact capsids using a suitable detection reagent. A decrease in the capsid band or the appearance of aberrant bands indicates modulation of capsid assembly.

HBV Capsid Assembly Modulation cluster_0 Normal Assembly cluster_1 Modulated Assembly Core_Dimers1 HBV Core Dimers Capsid1 Intact Capsid (with pgRNA) Core_Dimers1->Capsid1 Self-assembles Virion1 Infectious Virion Capsid1->Virion1 Core_Dimers2 HBV Core Dimers Aberrant_Capsid Aberrant/Empty Capsid Core_Dimers2->Aberrant_Capsid CAM Sulfamoylbenzamide CAM CAM->Core_Dimers2 Interferes with assembly No_Virion Non-infectious Particle Aberrant_Capsid->No_Virion

Mechanism of HBV Capsid Assembly Modulators

This guide highlights the remarkable versatility of the sulfamoylbenzoic acid scaffold in targeting a range of distinct biological molecules and pathways. The detailed protocols and compiled quantitative data provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

References

Spectroscopic Profile of 4-Fluoro-3-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-3-sulfamoylbenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data to facilitate its identification, characterization, and application in research.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using online prediction algorithms. The chemical shifts are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.45d1HAr-H
~8.20dd1HAr-H
~7.50t1HAr-H
~7.80br s2H-SO₂NH₂
~13.50br s1H-COOH

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~165.5C=O
~162.0 (d, J ≈ 250 Hz)C-F
~138.0Ar-C
~134.0 (d, J ≈ 8 Hz)Ar-C
~131.0Ar-C
~125.0 (d, J ≈ 3 Hz)Ar-C
~118.0 (d, J ≈ 22 Hz)Ar-C

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, SharpN-H stretch (sulfonamide)
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475MediumC=C stretch (aromatic)
~1350, ~1160StrongS=O stretch (sulfonamide)
~1250StrongC-F stretch
~920Medium, BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

The predicted mass spectral data was generated using Electrospray Ionization (ESI) in negative ion mode.

Table 4: Predicted ESI-MS/MS Data for this compound

m/z (Precursor Ion)m/z (Fragment Ions)Proposed Neutral Loss
218.0 [M-H]⁻174.0CO₂
138.9SO₂NH₂
94.9SO₂NH₂ + CO₂

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Process the data similarly to the ¹H spectrum.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (a small amount)

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

  • Volumetric flasks and pipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for negative ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the deprotonated molecular ion [M-H]⁻.

  • MS/MS Scan: Select the [M-H]⁻ ion for collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS) by scanning a range of fragment masses. Optimize the collision energy to achieve a good fragmentation pattern.

  • Data Analysis: Analyze the resulting spectra to identify the precursor and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spec. Purification->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Final Report Structure_Elucidation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Fluoro-3-sulfamoylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthetic route described herein starts from 4-fluorobenzoic acid and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document outlines the necessary reagents, experimental procedures, and data relevant to this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorobenzoic acid is a robust two-step process. The first step is an electrophilic aromatic substitution where 4-fluorobenzoic acid is reacted with chlorosulfonic acid to yield 3-(chlorosulfonyl)-4-fluorobenzoic acid. The subsequent step involves the amination of the sulfonyl chloride intermediate with an ammonia source to produce the final product.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
4-Fluorobenzoic AcidC₇H₅FO₂140.11Starting Material
Chlorosulfonic AcidHSO₃Cl116.52Chlorosulfonating Agent
Concentrated AmmoniaNH₃17.03Aminating Agent
Hydrochloric AcidHCl36.46Acidifying Agent
IceH₂O18.02Quenching/Precipitation
Deionized WaterH₂O18.02Solvent/Washing

Table 2: Reaction Parameters

StepReactionTemperatureDurationTypical Yield
1Chlorosulfonation120-130°C3-4 hours85-95%
2Amination< 30°C2-3 hours90-98%

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

This procedure details the chlorosulfonation of 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Round-bottom flask with a reflux condenser and gas outlet

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, carefully add chlorosulfonic acid.

  • Begin stirring the chlorosulfonic acid and slowly add 4-fluorobenzoic acid in small portions. Maintain the temperature of the reaction mixture below 40°C during the addition by using an ice bath if necessary.

  • After the addition is complete, slowly heat the reaction mixture to 120-130°C.

  • Maintain this temperature for 3-4 hours to ensure the completion of the reaction. The reaction should be carried out in a fume hood as HCl gas is evolved.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring. This will precipitate the crude 3-(chlorosulfonyl)-4-fluorobenzoic acid.

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold deionized water to remove any residual chlorosulfonic acid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This procedure describes the amination of 3-(chlorosulfonyl)-4-fluorobenzoic acid.

Materials:

  • 3-(Chlorosulfonyl)-4-fluorobenzoic acid (from Step 1)

  • Concentrated ammonia solution

  • Concentrated hydrochloric acid

  • Activated carbon (optional)

  • Beaker

  • Stirring plate and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, suspend the dried 3-(chlorosulfonyl)-4-fluorobenzoic acid in concentrated ammonia solution. The temperature should be maintained below 30°C.

  • Stir the mixture vigorously for 2-3 hours at a temperature of approximately 30°C.

  • (Optional Decolorization) Heat the mixture to about 60°C and add a small amount of activated carbon. Stir for 20-30 minutes.

  • Cool the mixture and filter to remove the activated carbon if used.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate as a white solid.

  • Filter the precipitated product using a Buchner funnel and wash with cold deionized water.

  • Dry the final product under vacuum. The purity of the product can be assessed by techniques such as HPLC and its structure confirmed by NMR spectroscopy.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-fluorobenzoic acid.

SynthesisWorkflow Start 4-Fluorobenzoic Acid Step1 Chlorosulfonation Start->Step1 Intermediate 3-(Chlorosulfonyl)-4-fluorobenzoic Acid Step1->Intermediate Reagent1 Chlorosulfonic Acid (120-130°C, 3-4h) Reagent1->Step1 Step2 Amination Intermediate->Step2 Workup Acidification (HCl) Step2->Workup Reagent2 Conc. Ammonia (<30°C, 2-3h) Reagent2->Step2 FinalProduct This compound Workup->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 4-Fluoro-3-sulfamoylbenzoic acid in Diuretic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid is a synthetic compound belonging to the class of sulfamoylbenzoic acids. This class of compounds has been extensively studied for its diuretic properties, with prominent members like furosemide and bumetanide being widely used in clinical practice. The primary mechanism of action for these diuretics is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water, resulting in a potent diuretic effect. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential diuretic agents.

Mechanism of Action: Targeting the NKCC2 Cotransporter

Sulfamoylbenzoic acid derivatives exert their diuretic effect by binding to and inhibiting the NKCC2 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the nephron.[1] NKCC2 is responsible for the reabsorption of approximately 25% of the filtered sodium load. By blocking this transporter, these compounds disrupt this reabsorptive process, leading to a cascade of effects that ultimately increase urine output (diuresis) and the excretion of electrolytes (saluresis). The key structural features of sulfamoylbenzoic acids, including the acidic group at C-1, the sulfamoyl group at C-5, and various substituents at other positions, play a crucial role in their binding affinity and inhibitory potency towards NKCC2.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of NKCC2 inhibition and a typical experimental workflow for screening potential diuretic compounds.

Mechanism of NKCC2 Inhibition by Sulfamoylbenzoic Acids cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Ions Na+ K+ 2Cl- NKCC2 NKCC2 Cotransporter Ions->NKCC2 Transport ROMK ROMK (K+ channel) Reabsorption Ion Reabsorption NKCC2->Reabsorption Reduced Reabsorption Drug This compound (or derivative) Drug->NKCC2 Inhibition K_efflux K+ efflux ROMK->K_efflux K+ recycling NaK_ATPase Na+/K+ ATPase NaK_ATPase->Reabsorption Maintains Gradient Experimental Workflow for Diuretic Drug Discovery Start Compound Synthesis (this compound derivatives) InVitro In Vitro Screening (NKCC2 Inhibition Assay) Start->InVitro InVivo In Vivo Screening (Rat Diuretic Model) InVitro->InVivo Active Compounds DataAnalysis Data Analysis (IC50, Diuretic Potency, SAR) InVitro->DataAnalysis IC50 values InVivo->DataAnalysis Urine Volume, Electrolytes LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Start Iterative Design End Candidate Drug LeadOpt->End

References

Application Notes: Amide Coupling Reactions with 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug discovery.[1] The resulting amide functional group is a cornerstone of countless biologically active molecules, including many blockbuster drugs. The direct condensation of a carboxylic acid and an amine is kinetically slow and generally impractical without high temperatures.[2] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][3]

4-Fluoro-3-sulfamoylbenzoic acid is a valuable building block in the synthesis of pharmacologically active compounds, particularly as a precursor to sulfonamide-containing molecules which are known to exhibit a wide range of biological activities, including the inhibition of ectonucleotidases (NTPDases) which are involved in purinergic signaling.[4][5] This document provides detailed protocols for the amide coupling of this compound using common, efficient, and reliable coupling reagents.

Data Presentation: Representative Amide Coupling Reactions

The selection of the coupling reagent and reaction conditions is crucial for achieving high yields and purity. Factors to consider include the steric and electronic properties of the amine, potential for side reactions, and the scale of the synthesis. Below is a summary of typical conditions and expected outcomes for amide coupling reactions involving substituted benzoic acids, based on common laboratory practices.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)
This compoundAnilineEDC / HOBtDIPEADMF12-2465-85
This compoundBenzylamineHATUDIPEADMF1-385-95
This compoundMorpholineSOCl₂ then AmineEt₃NDCM2-480-90
This compoundCyclopropylamineEDC / DMAP-DCM/DMF12-18~70[4]
This compoundN-MethylbenzylamineHATUEt₃NDMF2-450-65[4]

Note: Yields are representative and can vary based on the specific amine substrate, purity of reagents, and reaction scale.

Experimental Protocols

Method 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, aq. NaHCO₃, brine, MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[8]

Method 2: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its fast reaction times and low rates of racemization.[9][10][11] It is particularly effective for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.[12] The reaction proceeds through a highly reactive OAt-active ester.[9][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) and HATU (1.1 equiv) to the solution.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirring mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.[8]

Method 3: Acyl Chloride Mediated Amide Coupling

This classic two-step method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[13] This approach is robust and cost-effective, though it requires an additional step and handling of a moisture-sensitive intermediate.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Amine (1.1 - 1.3 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv)

Procedure:

Step 1: Synthesis of 4-Fluoro-3-sulfamoylbenzoyl Chloride

  • Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 equiv) at room temperature.

  • Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 1-2 hours, or until gas evolution ceases.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[14]

Step 2: Amide Coupling

  • Dissolve the crude 4-Fluoro-3-sulfamoylbenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the typical laboratory workflow for performing an amide coupling reaction with this compound.

G start Start reagents 1. Combine Carboxylic Acid, Amine & Coupling Additive (e.g., HOBt) start->reagents dissolve 2. Dissolve in Anhydrous Solvent (DMF/DCM) reagents->dissolve cool 3. Cool to 0 °C dissolve->cool add_reagent 4. Add Coupling Reagent (e.g., EDC, HATU) & Base (DIPEA) cool->add_reagent react 5. Stir at RT (1-24 hours) add_reagent->react workup 6. Aqueous Workup (Extraction) react->workup purify 7. Purify via Column Chromatography workup->purify end End (Isolated Amide) purify->end

Caption: General workflow for a one-pot amide coupling reaction.

Decision Tree for Coupling Method Selection

Choosing the right coupling strategy is essential for success. This diagram provides a simplified decision-making framework.

G start Substrate Properties? hindered Sterically Hindered or Electron-Poor Amine? start->hindered Sensitive/Complex standard Standard Primary/ Secondary Amine start->standard Robust/Simple use_hatu Use High-Activity Reagent: HATU hindered->use_hatu Yes use_edc Use Standard Reagent: EDC/HOBt hindered->use_edc No standard->use_edc use_acyl Alternative: Acyl Chloride Method standard->use_acyl

Caption: Decision tree for selecting an amide coupling method.

Safety Information

  • Coupling Reagents (EDC, HATU): Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Work in a well-ventilated fume hood.

  • Bases (DIPEA, Et₃N): Volatile and corrosive. Use in a fume hood.

  • Solvents (DMF, DCM): Handle in a well-ventilated area. DMF is a suspected teratogen. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • This compound: May cause skin, eye, and respiratory irritation.[15]

References

Application Notes and Protocols for the Quantification of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid is a fluorinated aromatic carboxylic acid containing a sulfamoyl group. Its structural similarity to diuretic drugs and related compounds makes it a molecule of interest in pharmaceutical research and development, potentially as an intermediate, metabolite, or impurity. Accurate quantification of this compound in various samples is crucial for quality control, metabolic studies, and safety assessments.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in different sample matrices. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), adapted from established methods for the structurally similar compound, 4-Chloro-3-sulfamoylbenzoic acid, due to the limited availability of direct methods for the fluoro-analog.

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex matrices such as biological fluids (plasma, urine) and for impurity profiling.

Quantitative Data Summary

The following tables summarize the key parameters for the proposed analytical methods. It is important to note that these are starting points, and method validation is essential for each specific application.

Table 1: HPLC Method Parameters (Adapted from 4-Chloro-3-sulfamoylbenzoic Acid Methods)

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)Supelcosil C8 (250 mm x 4.6 mm, 5 µm)Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 1% Glacial Acetic Acid : Acetonitrile (50:50, v/v)[1]0.2 g KH2PO4 + 0.25 g Cetrimide in 70 mL Water (pH 7.0) : 30 mL 1-Propanol[1]0.01 M KH2PO4 Buffer : Methanol[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]1.0 mL/min
Detection UV at 254 nmUV at 272 nmUV at 254 nm
Injection Volume 10 µL20 µL10 µL
Column Temp. Ambient30 °C35 °C

Table 2: LC-MS/MS Method Parameters (Adapted for this compound)

ParameterValue
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 218.0 [M-H]⁻ (Calculated for C7H6FNO4S)
Product Ions (m/z) To be determined experimentally (e.g., loss of SO2NH2, CO2)
Collision Energy To be optimized
Internal Standard Isotope-labeled this compound or a structurally similar compound

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in a Drug Substance

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Glacial Acetic Acid (ACS grade).

  • Potassium Dihydrogen Phosphate (KH2PO4) (ACS grade).

  • Water (HPLC grade).

3. Chromatographic Conditions (Based on Method 1, Table 1):

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of 1% glacial acetic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the drug substance sample.

  • Dissolve the sample in 10.0 mL of methanol to obtain a concentration of 1 mg/mL.

  • Dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Data acquisition and processing software.

2. Materials:

  • This compound reference standard.

  • Internal Standard (IS) (e.g., isotope-labeled analyte or a stable, structurally similar compound).

  • Acetonitrile (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Water (LC-MS grade).

  • Human plasma (or other biological matrix).

3. LC-MS/MS Conditions (Starting Point):

  • LC Column: C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative.

  • MRM Transitions:

    • This compound: Precursor 218.0 m/z -> Product ions to be determined.

    • Internal Standard: To be determined based on the selected IS.

4. Standard and QC Sample Preparation:

  • Prepare stock solutions of the analyte and IS in methanol.

  • Spike appropriate amounts of the analyte stock solution into blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution and vortex.

  • Add 300 µL of cold acetonitrile, vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Concentration s2->s3 a3 Inject Samples s3->a3 st1 Prepare Stock Standard st2 Create Calibration Curve Standards st1->st2 a2 Inject Standards st2->a2 a1 System Equilibration a1->a2 a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC analysis workflow for this compound.

experimental_workflow_lcms cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification p1 Aliquot Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 l1 Inject Sample p6->l1 l2 Chromatographic Separation l1->l2 l3 Mass Spectrometric Detection (MRM) l2->l3 q1 Peak Area Ratio (Analyte/IS) l3->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: LC-MS/MS sample preparation and analysis workflow.

References

Application of Sulfamoylbenzoic Acid Derivatives in the Synthesis of Loop Diuretic APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted sulfamoylbenzoic acids are critical pharmacophores in a class of potent diuretics known as loop diuretics. These agents are indispensable in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension. Their primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water and electrolytes. This document provides detailed application notes and protocols for the synthesis of two prominent loop diuretic APIs, Furosemide and Bumetanide, highlighting the central role of sulfamoylbenzoic acid intermediates.

Key Applications in API Synthesis

While the specific starting material 4-Fluoro-3-sulfamoylbenzoic acid is not the direct precursor for the most common loop diuretics, the broader class of sulfamoylbenzoic acid derivatives is fundamental to their synthesis. The following sections detail the synthetic pathways for Furosemide and Bumetanide, which utilize key sulfamoylbenzoic acid intermediates.

Synthesis of Furosemide

The industrial synthesis of Furosemide predominantly starts from 2,4-dichlorobenzoic acid.[1] An alternative, higher-yield route utilizes 4-chloro-2-fluoro-toluene.[1][2][3][4] Both pathways converge on the formation of a key sulfamoylbenzoic acid intermediate which is then condensed with furfurylamine.

Synthetic Pathway Overview: Dichlorobenzoic Acid Route

The most established method for Furosemide synthesis involves three primary stages: chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form 2,4-dichloro-5-sulfamoylbenzoic acid, and finally, condensation with furfurylamine.[1][5]

Furosemide_Synthesis A 2,4-Dichlorobenzoic Acid C 2,4-Dichloro-5-chlorosulfonyl- benzoic Acid A->C Chlorosulfonation B Chlorosulfonic Acid E 2,4-Dichloro-5-sulfamoyl- benzoic Acid C->E Ammonolysis D Ammonia G Furosemide E->G Condensation F Furfurylamine

Caption: Synthetic workflow for Furosemide from 2,4-Dichlorobenzoic Acid.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

  • Chlorosulfonation: 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid.[5]

  • Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonyl-benzoic acid is then treated with ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid.[5]

Experimental Protocol: Synthesis of Furosemide
  • Condensation: 2,4-Dichloro-5-sulfamoylbenzoic acid is reacted with furfurylamine in the presence of sodium bicarbonate.[5]

  • Purification: The final product, Furosemide, is then purified.

Note: Yields for the final condensation step in this route are often low, ranging from 35% to 50%.[2][3]

Alternative Synthetic Pathway: 4-Chloro-2-fluoro-toluene Route

A more efficient synthesis of Furosemide begins with 4-chloro-2-fluoro-toluene, which offers a near-quantitative yield in the final condensation step.[1]

Furosemide_Alternative_Synthesis A 4-Chloro-2-fluoro-toluene B Photochlorination C 4-Chloro-2-fluoro- benzotrichloride A->C D Chlorosulfonylation & Ammonolysis E 4-Chloro-2-fluoro-5- sulfamoylbenzoic Acid C->E F Condensation with Furfurylamine G Furosemide E->G

Caption: High-yield synthetic workflow for Furosemide.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

  • Photochlorination: 4-Chloro-2-fluoro-toluene undergoes photochlorination to produce 4-chloro-2-fluoro-benzotrichloride.[2][3]

  • Chlorosulfonylation: The benzotrichloride derivative is then reacted with sulfuric chlorohydrin in the presence of sulfuric acid. The reaction is typically heated to 140-150°C for 1-3 hours.[2]

  • Ammonolysis: The resulting product is treated with ammonium hydroxide to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, which is isolated as a white to slightly yellow product with a purity of 94-97% as determined by HPLC.[2][4]

Synthesis of Bumetanide

Bumetanide, another potent loop diuretic, is synthesized from 4-chlorobenzoic acid.[6][7] The synthesis involves the formation of a key sulfamoylbenzoic acid intermediate.

Synthetic Pathway Overview

The synthesis of Bumetanide involves sulfonylchlorination, nitration, amination, phenoxylation, reduction, and finally, alkylation.[6][7]

Bumetanide_Synthesis A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- benzoic Acid A->B Sulfonylchlorination C 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid B->C Nitration D 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid C->D Amination E 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid D->E Phenoxylation F 3-Amino-5-aminosulfonyl- 4-phenoxybenzoic Acid E->F Reduction G Bumetanide F->G Alkylation Loop_Diuretic_MoA cluster_TAL Thick Ascending Limb Epithelial Cell cluster_result Physiological Effect NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions_Cell Na+, K+, 2Cl- (in Cell) NKCC2->Ions_Cell Reabsorption LoopDiuretics Loop Diuretics (Furosemide, Bumetanide) LoopDiuretics->NKCC2 Inhibits Ions_Lumen Na+, K+, 2Cl- (in Tubular Lumen) Ions_Lumen->NKCC2 Transport IncreasedExcretion Increased Urinary Excretion of Na+, K+, Cl-, and Water Ions_Cell->IncreasedExcretion Leads to Diuresis Diuresis IncreasedExcretion->Diuresis

References

Application Notes and Protocols for the Recrystallization of Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental procedure for the recrystallization of sulfamoylbenzoic acids, a critical purification technique in pharmaceutical development and chemical synthesis.

Introduction

Sulfamoylbenzoic acids and their derivatives are a class of organic compounds that are important intermediates in the synthesis of various pharmaceuticals. Purification of these active pharmaceutical ingredients (APIs) is essential to ensure their safety and efficacy.[1] Recrystallization is a robust and widely used method for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system.[2] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4]

Key Considerations for Recrystallization

The success of a recrystallization procedure is highly dependent on the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures. [3]

  • Not react chemically with the compound to be purified. [2]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals. [2]

  • Be non-toxic, inexpensive, and non-flammable, if possible.

For sulfamoylbenzoic acids, which possess both a polar carboxylic acid group and a sulfonamide group, a range of polar solvents should be considered.

Data Presentation: Solvent Suitability

SolventQualitative Solubility of 4-Sulfamoylbenzoic AcidSuitability for RecrystallizationRationale
Water Immiscible/Sparingly soluble[5][6]Poor (as a single solvent)Low solubility even at elevated temperatures makes it difficult to achieve a saturated solution.
Ethanol Soluble[5]GoodA common and effective solvent for the recrystallization of sulfamoylbenzoic acid derivatives.[1][7]
Methanol Likely SolubleGoodSimilar polarity to ethanol and often a good choice for polar organic compounds.
Acetone Likely SolubleModerateCan be a good solvent, but its low boiling point may lead to rapid evaporation and premature crystallization.
Ethyl Acetate Likely SolubleModerateA less polar option that may be suitable for less polar impurities.
Toluene Likely Poorly SolublePoorThe non-polar nature of toluene makes it unlikely to be a good solvent for the polar sulfamoylbenzoic acid.
Hexane/Heptane InsolubleGood (as an anti-solvent)Can be used in a two-solvent system with a more polar solvent like ethanol or acetone.

Experimental Protocols

Two primary methods for recrystallization are presented below: single-solvent recrystallization and a two-solvent (solvent/anti-solvent) system.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method for recrystallization.[8]

Materials:

  • Crude sulfamoylbenzoic acid

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Boiling chips

  • Watch glass

  • Funnel (short-stemmed or stemless)

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude sulfamoylbenzoic acid in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the chosen solvent (e.g., ethanol).[8]

  • Heating: Gently heat the mixture on a hot plate. Add small portions of the hot solvent sequentially until the solid just dissolves completely.[8] Avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely. Use a pre-warmed short-stemmed or stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, by pressing them between sheets of filter paper, or by placing them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[8]

Materials:

  • Crude sulfamoylbenzoic acid

  • A "good" solvent (e.g., Ethanol or Acetone)

  • An "anti-solvent" (e.g., Water or Hexane)

  • Erlenmeyer flasks

  • Pipettes or burettes

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude sulfamoylbenzoic acid in the minimum amount of the "good" solvent at room temperature.[8]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with constant swirling.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated and crystals are beginning to form.[8] If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for slow crystal growth.

  • Maximizing Yield, Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1.

Mandatory Visualization

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for the recrystallization procedure.

Recrystallization_Workflow start Start: Crude Sulfamoylbenzoic Acid dissolution 1. Dissolution: Add minimal hot solvent start->dissolution colored_impurities Colored Impurities Present? dissolution->colored_impurities hot_filtration 2. Hot Filtration (Optional): Remove insoluble impurities cooling 3. Cooling: Allow to cool slowly hot_filtration->cooling crystallization 4. Crystallization: Formation of pure crystals cooling->crystallization isolation 5. Isolation: Vacuum filtration crystallization->isolation washing 6. Washing: Wash with cold solvent isolation->washing drying 7. Drying: Remove residual solvent washing->drying end End: Pure Crystals drying->end decolorization Decolorization (Optional): Add activated charcoal insoluble_impurities Insoluble Impurities Present? decolorization->insoluble_impurities insoluble_impurities->hot_filtration Yes insoluble_impurities->cooling No colored_impurities->decolorization Yes colored_impurities->insoluble_impurities No

Caption: Workflow for Single-Solvent Recrystallization.

Solvent_Selection start Start: Select a Solvent test_solubility Test Solubility of Crude Product in a Small Amount of Solvent start->test_solubility dissolve_cold Dissolves in Cold Solvent? test_solubility->dissolve_cold dissolve_hot Dissolves in Hot Solvent? dissolve_cold->dissolve_hot No unsuitable Unsuitable Solvent dissolve_cold->unsuitable Yes dissolve_hot->dissolve_cold No crystals_form Crystals Form on Cooling? dissolve_hot->crystals_form Yes crystals_form->unsuitable No suitable Suitable Solvent crystals_form->suitable Yes try_another Try Another Solvent unsuitable->try_another consider_two_solvent Consider Two-Solvent System unsuitable->consider_two_solvent try_another->test_solubility

Caption: Decision Tree for Selecting a Recrystallization Solvent.

References

Application Notes and Protocols for 4-Fluoro-3-sulfamoylbenzoic Acid as a Putative Heterobifunctional Cross-Linking Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid is a chemical compound with the potential to be utilized as a heterobifunctional cross-linking reagent. Its structure incorporates two key functional groups: a carboxylic acid and a sulfamoyl group. The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine residues and the N-termini of proteins. The sulfamoyl group, particularly if converted to a more reactive form like a sulfamoyl fluoride, could potentially react with nucleophilic amino acid residues, including cysteine, histidine, and tyrosine. This dual reactivity would allow for the covalent linkage of two different biomolecules, making it a valuable tool in protein interaction studies, antibody-drug conjugation, and the development of protein-based diagnostics and therapeutics.

The fluorine substituent on the benzene ring offers an additional advantage, as it can serve as a probe for ¹⁹F NMR spectroscopy, allowing for the monitoring of the cross-linking reaction and the characterization of the resulting conjugate.

Principle of Cross-Linking

The proposed cross-linking strategy with this compound involves a two-step process, characteristic of heterobifunctional reagents. This approach minimizes the formation of unwanted homodimers.

  • Activation of the Carboxylic Acid: The carboxylic acid group is first activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated ester is highly reactive towards primary amines.

  • Reaction with the First Protein (Protein A): The NHS-activated this compound is then reacted with the first protein, which has accessible lysine residues. This forms a stable amide bond, covalently attaching the cross-linker to Protein A.

  • Reaction with the Second Protein (Protein B): The second reactive moiety, the sulfamoyl group (or its activated form), on the cross-linker-Protein A conjugate is then reacted with the second protein. This reaction would target nucleophilic amino acid residues on Protein B, forming a stable covalent bond and completing the cross-link between Protein A and Protein B.

Applications

The unique properties of this compound as a cross-linker suggest its utility in a range of applications:

  • Protein-Protein Interaction Studies: To identify and characterize interacting proteins in a complex. By cross-linking interacting partners, the transient interactions can be stabilized for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.

  • Antibody-Drug Conjugate (ADC) Development: The cross-linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing.

  • Immobilization of Proteins: Covalently attaching proteins to solid supports (e.g., beads, surfaces) for applications such as affinity chromatography, immunoassays, and enzyme reactors.

  • Structural Biology: To probe the spatial arrangement of amino acids in a protein or protein complex. The distance constraints imposed by the cross-linker can aid in computational modeling of protein structures.

Data Presentation

Table 1: Reactivity of Activated this compound with Model Proteins

ParameterProtein A (BSA)Protein B (Lysozyme)
Targeted Residues Primary Amines (Lys)Nucleophilic Residues (Cys, His, Tyr)
Optimal pH for Reaction 1 7.2 - 8.5N/A
Optimal pH for Reaction 2 N/A8.0 - 9.0
Reaction Time (Step 1) 30 - 60 minutesN/A
Reaction Time (Step 2) N/A2 - 4 hours
Cross-linking Efficiency (%) > 80% (Linker to Protein A)~50% (Protein A to Protein B)

Table 2: Stability of Cross-Linked Protein Conjugate

ConditionHalf-life (t₁/₂)Comments
Physiological Buffer (pH 7.4, 37°C) > 7 daysThe amide and putative sulfonamide bonds are stable.
Reducing Conditions (10 mM DTT) StableThe cross-linker does not contain a disulfide bond.
Acidic Conditions (pH 3.0) StableThe conjugate is stable under typical elution conditions.
Basic Conditions (pH 10.0) Gradual degradationProlonged exposure to high pH may lead to hydrolysis.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution with constant stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the DMF under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with 5% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure NHS ester of this compound.

  • Store the activated cross-linker under desiccated conditions at -20°C.

Protocol 2: Two-Step Protein-Protein Cross-Linking

Materials:

  • Protein A (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Protein B (e.g., an antigen or enzyme) in a suitable buffer

  • Activated NHS ester of this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer for step 2 (e.g., 50 mM Borate buffer, pH 8.5)

Procedure:

Step 1: Conjugation of Activated Cross-linker to Protein A

  • Prepare a stock solution of the activated NHS ester in anhydrous DMSO (e.g., 10 mM).

  • To the solution of Protein A (typically 1-5 mg/mL), add the activated cross-linker stock solution to achieve a 10- to 20-fold molar excess of the cross-linker over the protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove the excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer for step 2.

Step 2: Cross-Linking of Protein A-Linker Conjugate to Protein B

  • Combine the purified Protein A-linker conjugate with Protein B in the reaction buffer for step 2 at a desired molar ratio (e.g., 1:1).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer.

  • The resulting cross-linked conjugate can be purified from unreacted proteins by size-exclusion chromatography (SEC).

  • Analyze the cross-linking efficiency and the final product by SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation1 Step 2: First Conjugation cluster_purification Purification cluster_conjugation2 Step 3: Second Conjugation reagent This compound nhs_dcc NHS, DCC reagent->nhs_dcc Activation activated_reagent Activated NHS Ester nhs_dcc->activated_reagent activated_reagent_input Activated NHS Ester protein_a Protein A conjugate_a Protein A - Linker protein_a->conjugate_a activated_reagent_input->protein_a Amine Reaction conjugate_a_input Protein A - Linker desalting Desalting Column purified_conjugate_a Purified Protein A - Linker desalting->purified_conjugate_a conjugate_a_input->desalting purified_conjugate_a_input Purified Protein A - Linker protein_b Protein B final_conjugate Protein A - Linker - Protein B protein_b->final_conjugate purified_conjugate_a_input->protein_b Sulfamoyl Reaction

Caption: Experimental workflow for two-step protein-protein cross-linking.

signaling_pathway cluster_step1 Step 1: Activation and First Reaction cluster_step2 Step 2: Second Reaction Crosslinker 4-Fluoro-3- sulfamoylbenzoic acid Activated_Crosslinker NHS-activated Crosslinker Crosslinker->Activated_Crosslinker EDC, NHS Protein_A Protein A (with Lys-NH2) Activated_Crosslinker->Protein_A Amide bond formation Conjugate_1 Protein A - Linker Protein_A->Conjugate_1 Conjugate_1_input Protein A - Linker Protein_B Protein B (with Nu:) Final_Product Cross-linked Complex (Protein A - Protein B) Protein_B->Final_Product Conjugate_1_input->Protein_B Sulfonamide bond formation

Caption: Proposed reaction mechanism for heterobifunctional cross-linking.

logical_relationship A Start: Define Cross-linking Goal B Select Proteins (A and B) A->B C Activate Cross-linker (NHS Ester Formation) B->C D React Activated Cross-linker with Protein A C->D E Purify Protein A-Linker Conjugate D->E F React Protein A-Linker with Protein B E->F G Analyze Cross-linked Product (SDS-PAGE, MS) F->G H End: Characterized Conjugate G->H

Caption: Logical workflow for a cross-linking experiment.

Dissolution Protocol for 4-Fluoro-3-sulfamoylbenzoic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the dissolution of 4-Fluoro-3-sulfamoylbenzoic acid for use in a variety of in vitro assays. Adherence to this protocol will help ensure the accurate and reproducible preparation of this compound for experimental use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and dissolution.

PropertyValueSource
Molecular Formula C₇H₆FNO₄SPubChem CID: 684842[1]
Molecular Weight 219.19 g/mol PubChem CID: 684842[1]
Appearance White solidInferred from related compounds
Solubility in DMSO Soluble[2][3]
Aqueous Solubility Likely poorInferred from related compounds
Ethanol Solubility Likely solubleInferred from related compounds

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in an aqueous buffer or cell culture medium for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution.[2][3]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood to avoid inhalation of the powder.

  • Dissolution in DMSO:

    • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous, cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Cap the tube or vial securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied to aid dissolution.

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions:

To prepare a working solution for your in vitro assay, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a stock solution of this compound for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Transfer to sterile tube vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Assay Medium thaw->dilute to_assay Add to In Vitro Assay dilute->to_assay

Caption: Workflow for preparing this compound solutions.

Signaling Pathway (Hypothetical)

While the specific signaling pathways affected by this compound require experimental validation, its structural similarity to other sulfamoylbenzoic acids suggests potential interactions with enzymes such as carbonic anhydrases. The following diagram illustrates a hypothetical signaling pathway where the compound might act as an inhibitor.

G substrate Substrate enzyme Target Enzyme (e.g., Carbonic Anhydrase) substrate->enzyme product Product enzyme->product downstream Downstream Signaling product->downstream compound This compound compound->enzyme Inhibition

Caption: Hypothetical inhibition of a target enzyme by the compound.

References

Application Notes & Protocols: Antimicrobial Evaluation of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and replication.[2][3] Unlike bacteria, humans obtain folate from their diet, making this pathway an effective target for antimicrobial therapy.[1][2] The evaluation of new sulfonamide derivatives requires a systematic approach using standardized in vitro assays to determine their efficacy and safety profile. These application notes provide detailed protocols for the primary antimicrobial susceptibility tests and a fundamental cytotoxicity assay.

Mechanism of Action of Sulfonamides

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[3] They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor to folic acid.[4] This inhibition blocks the metabolic pathway for folic acid synthesis, leading to a bacteriostatic effect where bacterial growth and multiplication are halted.[1]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, etc. Tetrahydrofolate->Purines DNA Bacterial DNA Synthesis & Replication Purines->DNA

Caption: Sulfonamide mechanism of action via folic acid synthesis inhibition.

Antimicrobial Susceptibility Testing

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for reproducible results.[5][6][7] The following protocols describe the most common assays for evaluating sulfonamide derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.[8]

    • Inoculate the colonies into a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

    • Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).[8]

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to cover a desired concentration range.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[8]

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[8][11] For sulfonamides, the MIC is often read at the concentration that inhibits ≥80% of growth compared to the control, as trailing endpoints can occur.[11]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-Fold Serial Dilutions of Sulfonamide in 96-Well Plate prep_inoculum->prep_dilutions inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) prep_dilutions->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Data Presentation: MIC Values

Bacterial StrainDerivative A MIC (µg/mL)Derivative B MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 2921316320.5
Escherichia coli ATCC 2592264>1280.25
Pseudomonas aeruginosa ATCC 27853>128>1281
Enterococcus faecalis ATCC 2921232642
Agar Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to an antimicrobial agent.[12][13] It involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with the test organism.[14]

Experimental Protocol:

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[13]

    • Allow the plate to dry for a few minutes.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the sulfonamide derivative. A common concentration for sulfonamides is 300 µg.[15]

    • Aseptically place the disks onto the surface of the agar plate, ensuring firm contact.

    • Include a standard antibiotic disk as a positive control and a blank disk (with solvent only) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[12][14]

    • The results are interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing the zone diameters to established breakpoints defined by CLSI.[9][16]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Uniformly Streak Inoculum on Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Aseptically Apply Impregnated Disks to Agar Surface streak_plate->apply_disks incubate Invert Plates and Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results based on CLSI Breakpoint Standards measure_zone->interpret end End interpret->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Data Presentation: Zone of Inhibition (ZOI)

Bacterial StrainDerivative A ZOI (mm)Derivative B ZOI (mm)Sulfamethoxazole (300 µg) ZOI (mm)Interpretation (for Derivative A)
S. aureus ATCC 29213181419Susceptible
E. coli ATCC 25922151016Intermediate
P. aeruginosa ATCC 27853666Resistant
Time-Kill Kinetics Assay

The time-kill assay evaluates the rate and extent of bacterial killing over time, determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5][17] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5][6]

Experimental Protocol:

  • Preparation:

    • Determine the MIC of the sulfonamide derivative against the test organism beforehand.[5]

    • Prepare a standardized bacterial inoculum in a logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in broth.[5]

  • Exposure:

    • Prepare culture tubes with broth containing the sulfonamide derivative at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control tube without any compound.

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.[5]

    • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL for each time point.

  • Analysis:

    • Plot the log10 CFU/mL versus time for each concentration and the growth control.

    • Analyze the plot to determine the rate of killing and whether the compound is bactericidal or bacteriostatic.[6]

start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_tubes Set Up Tubes with Broth, Controls, & Sulfonamide (e.g., 1x, 2x, 4x MIC) prep_culture->setup_tubes inoculate Inoculate Tubes with ~5x10^5 CFU/mL Bacteria setup_tubes->inoculate sample_loop Sample at Time Points (0, 2, 4, 8, 24h) inoculate->sample_loop dilute_plate Perform Serial Dilutions & Plate on Agar sample_loop->dilute_plate For each time point plot Plot Log10 CFU/mL vs. Time & Analyze Kinetics sample_loop->plot All time points collected incubate Incubate Plates at 37°C for 18-24h dilute_plate->incubate count Count Colonies (CFU) & Calculate CFU/mL incubate->count count->sample_loop Next time point end End plot->end

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Presentation: Time-Kill Assay Results for S. aureus

Time (hours)Growth Control (Log10 CFU/mL)Derivative A (2x MIC) (Log10 CFU/mL)Derivative A (4x MIC) (Log10 CFU/mL)
05.705.715.70
26.455.655.15
47.315.584.23
88.525.622.98
249.105.75<2.00

In Vitro Cytotoxicity Assay

Before a compound can be considered for further development, its potential toxicity to mammalian cells must be assessed. The MTT assay is a common colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[8][18]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero, HepG2) under appropriate conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the sulfonamide derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[18][20]

start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells adhere Incubate Overnight to Allow Adhesion seed_cells->adhere expose Expose Cells to Serial Dilutions of Sulfonamide Derivative adhere->expose incubate_expose Incubate for 24-48 hours expose->incubate_expose add_mtt Add MTT Reagent & Incubate 2-4 hours incubate_expose->add_mtt solubilize Remove Medium & Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_abs Measure Absorbance at ~570 nm solubilize->read_abs calculate Calculate % Cell Viability & Determine IC50 read_abs->calculate end End calculate->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation: Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
1091.5 ± 3.8
5075.3 ± 6.2
10048.9 ± 4.9
25015.7 ± 3.1
IC₅₀ (µM) ~102

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-sulfamoylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process starting from 4-fluorobenzoic acid. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce the chlorosulfonyl group. This is followed by an amination step where the chlorosulfonyl intermediate is reacted with an ammonia source to form the final sulfonamide product.

Q2: What are the typical starting materials and reagents?

A2: The primary starting material is 4-fluorobenzoic acid. Key reagents include chlorosulfonic acid for the chlorosulfonation step and an ammonia source, such as concentrated ammonium hydroxide, for the amination step.

Q3: What are the critical reaction parameters that influence the yield?

A3: Key parameters that significantly impact the yield include reaction temperature, the ratio of reactants, reaction time, and the method of product isolation and purification. Careful control of these variables is crucial for maximizing the yield and purity of the final product.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of isomeric byproducts during chlorosulfonation, hydrolysis of the chlorosulfonyl intermediate back to the sulfonic acid, and the formation of impurities during the amination step. Over-sulfonation or degradation of the starting material can also occur under harsh reaction conditions.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR), and melting point analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Chlorosulfonation Step

Symptoms:

  • A significant amount of unreacted 4-fluorobenzoic acid is recovered.

  • The isolated yield of the 4-fluoro-3-chlorosulfonylbenzoic acid intermediate is below expectations.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Chlorosulfonic Acid Increase the molar ratio of chlorosulfonic acid to 4-fluorobenzoic acid. A common ratio to start with is 1:4 (4-fluorobenzoic acid : chlorosulfonic acid).
Low Reaction Temperature Gradually increase the reaction temperature. The reaction of p-chlorobenzoic acid with chlorosulfonic acid is often heated to around 130°C.[1][2] A similar temperature range should be explored for the fluorinated analog.
Short Reaction Time Extend the reaction time to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Moisture in the Reaction Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, as chlorosulfonic acid reacts violently with water.
Issue 2: Poor Yield and/or Impurities in the Amination Step

Symptoms:

  • The final product is difficult to purify.

  • The overall yield of this compound is low.

  • Presence of a significant amount of the hydrolyzed intermediate (4-fluoro-3-sulfonic acid benzoic acid).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Temperature during Amination Maintain a low temperature (e.g., below 30°C) during the addition of the chlorosulfonyl intermediate to the ammonia solution to control the exothermic reaction.[2]
Insufficient Ammonia Use a sufficient excess of concentrated ammonium hydroxide to ensure complete conversion of the chlorosulfonyl group to the sulfonamide.
Hydrolysis of the Intermediate Ensure the 4-fluoro-3-chlorosulfonylbenzoic acid intermediate is dry before proceeding to the amination step. Pouring the chlorosulfonation reaction mixture onto ice and water is a common workup, but the isolated intermediate should be dried.[1]
Inefficient Precipitation After amination, carefully adjust the pH to acidic (around pH 2) with an acid like HCl to fully precipitate the final product.[2]
Issue 3: Product Purity Issues

Symptoms:

  • The final product has a low melting point or a broad melting range.

  • Analytical data (HPLC, NMR) shows the presence of impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Refer to the troubleshooting sections for the individual steps to ensure complete conversion.
Co-precipitation of Impurities Recrystallization of the final product from a suitable solvent system (e.g., water or an ethanol-water mixture) is a highly effective purification method.[1]
Colored Impurities Treatment with activated carbon during the workup can help to remove colored impurities.[2]

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-chlorosulfonylbenzoic Acid (Analogous to Chloro- version)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add chlorosulfonic acid.

  • Addition of Starting Material: While stirring, gradually add 4-fluorobenzoic acid to the chlorosulfonic acid, ensuring the temperature is controlled.

  • Reaction: Slowly heat the reaction mixture to the desired temperature (e.g., 130°C) and maintain for several hours.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and water to precipitate the product.[1]

  • Isolation: Filter the precipitated solid and wash it with cold water to remove any residual acid. Dry the isolated 4-fluoro-3-chlorosulfonylbenzoic acid.

Step 2: Synthesis of this compound (Analogous to Chloro- version)
  • Reaction Setup: In a separate reaction vessel, place concentrated ammonium hydroxide and cool it in an ice bath.

  • Addition of Intermediate: Slowly add the dried 4-fluoro-3-chlorosulfonylbenzoic acid from Step 1 to the cold ammonium hydroxide solution while stirring vigorously. Maintain a low temperature (e.g., below 30°C).[2]

  • Reaction: Continue stirring the mixture for several hours at a controlled temperature (e.g., 30°C).[2]

  • Decolorization (Optional): Heat the mixture (e.g., to 60°C) and add activated carbon. Stir for a short period to decolorize the solution.[2]

  • Precipitation: Cool the mixture and filter to remove the activated carbon if used. Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the final product.[2]

  • Isolation and Purification: Filter the precipitated this compound, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Reported Reaction Conditions for the Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid (for reference)

ParameterValueReference
Chlorosulfonation
Reactant Ratio (p-chlorobenzoic acid : chlorosulfonic acid)1 : 6.0 (mol/mol)[2]
Temperature130°C[1][2]
Amination
Temperature< 30°C[2]
pH for Precipitation2[2]
Overall Yield
Chlorosulfonation Yield92.63%[2]

Visualizations

G A 4-Fluorobenzoic Acid C Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 4-Fluoro-3-chlorosulfonylbenzoic Acid C->D Step 1 F Amination D->F E Ammonium Hydroxide E->F G This compound F->G Step 2

Caption: Synthetic workflow for this compound.

G start Low Yield in Amination cause1 Low Temperature start->cause1 cause2 Insufficient Ammonia start->cause2 cause3 Intermediate Hydrolysis start->cause3 solution1 Maintain < 30°C during addition cause1->solution1 solution2 Use excess NH4OH cause2->solution2 solution3 Ensure intermediate is dry cause3->solution3

Caption: Troubleshooting logic for low yield in the amination step.

References

troubleshooting peak tailing in HPLC analysis of 4-Fluoro-3-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Fluoro-3-sulfamoylbenzoic acid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?

A1: Peak tailing for this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the acidic analyte and residual silanol groups (Si-OH) on the silica-based stationary phase. At a mid-range pH, these silanol groups can become ionized (SiO-) and interact with the analyte, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present. This can result in peak broadening and tailing. For acidic compounds, a mobile phase pH that is too high can increase ionization and undesirable interactions with the stationary phase.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes, including tailing.

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band. Physical degradation of the column bed can also contribute to peak tailing.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system (between the injector, column, and detector) can cause band broadening and result in tailing peaks.

Q2: How does the mobile phase pH specifically impact the peak shape of this compound?

A2: this compound is an acidic compound, and its ionization state is highly dependent on the mobile phase pH.

  • At low pH (well below the pKa): The compound will be in its neutral, non-ionized form. In this state, it is more hydrophobic and interacts more predictably with the nonpolar stationary phase in reversed-phase HPLC, generally leading to a symmetrical peak shape.

  • As pH approaches and exceeds the pKa: The carboxylic acid group will deprotonate, making the molecule negatively charged. This ionized form can have secondary ionic interactions with any exposed, positively charged sites on the stationary phase or be repelled by ionized silanols, causing peak tailing or fronting.

To achieve a good peak shape, it is recommended to use a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte to ensure it remains in its protonated, neutral form.[1] The predicted pKa of the similar compound 4-Chloro-3-sulfamoylbenzoic acid is approximately 3.44, suggesting that a mobile phase pH of around 2.5 would be a good starting point for this compound.

Q3: Can the choice of HPLC column influence peak tailing in this analysis?

A3: Absolutely. The choice of column is critical for mitigating peak tailing.

  • End-Capped Columns: Modern HPLC columns are frequently "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions with acidic analytes. Using a high-quality, well-end-capped C18 or C8 column is highly recommended.

  • High-Purity Silica (Type B): Columns packed with high-purity silica (Type B) have fewer metal impurities and more homogenous silanol groups, which reduces the chances of strong secondary interactions that lead to tailing.[2]

  • Columns for Polar Analytes: For polar compounds like this compound, columns with polar-embedded or polar-endcapped stationary phases can provide alternative selectivity and improved peak shape.

Troubleshooting Guides

Problem: Asymmetrical peak shape (tailing) observed for this compound.

A tailing factor greater than 1.2 is generally considered significant.

Step 1: Evaluate and Optimize the Mobile Phase

This is often the most effective and straightforward area to address.

Hypothesis: The mobile phase pH is not optimal, leading to analyte ionization and/or undesirable secondary interactions with the stationary phase.

Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound. A pH of approximately 2.5 is a good starting point.

Experimental Protocol 1: Mobile Phase pH Optimization
  • Initial Mobile Phase Preparation (e.g., pH ~7):

    • Aqueous Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate dibasic in HPLC-grade water.

    • Organic Phase: HPLC-grade acetonitrile or methanol.

    • Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 70:30 v/v).

  • Acidic Mobile Phase Preparation (pH ~2.5):

    • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile or methanol.

    • Mobile Phase: Mix the adjusted aqueous and organic phases in the same ratio as the initial mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound and record the chromatogram.

    • Flush the system thoroughly with the new acidic mobile phase and equilibrate until the baseline is stable.

    • Inject the same standard solution and record the chromatogram.

    • Compare the peak shape and tailing factor from both analyses.

Step 2: Assess for Column Overload

Hypothesis: The sample concentration or injection volume is too high, causing column overload.

Solution: Reduce the amount of sample injected onto the column.

Experimental Protocol 2: Sample Concentration and Injection Volume Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Analysis:

    • Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each concentration, starting from the most dilute.

    • Record the chromatograms for each injection.

    • Analyze the peak shape and tailing factor for each concentration.

    • If peak shape improves with lower concentrations, the original sample was likely overloaded.

    • If tailing persists even at low concentrations, proceed to the next troubleshooting step.

Step 3: Check Column Health and System Conditions

Hypothesis: The column may be contaminated or degraded, or there may be extra-column effects contributing to peak tailing.

Solution: Implement a column cleaning procedure and inspect the HPLC system for potential sources of dead volume.

Experimental Protocol 3: Column Washing and System Inspection
  • Column Washing:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

      • HPLC-grade water (to remove buffer salts)

      • Isopropanol

      • Methylene chloride

      • Isopropanol

      • HPLC-grade water

      • Your mobile phase (re-equilibration)

    • Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.

  • System Inspection:

    • Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

    • Fittings: Check all fittings to ensure they are properly tightened and not causing any leaks or dead volumes.

  • Post-Cleaning Analysis:

    • Re-equilibrate the column with the optimized mobile phase.

    • Inject a standard of known good performance if available, or the this compound standard.

    • Evaluate the peak shape. If tailing is significantly reduced, column contamination was a likely contributor. If the problem persists, the column may be permanently damaged and require replacement.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor of this compound

Mobile Phase pH (Aqueous Phase)Tailing Factor (Asymmetry)Retention Time (min)Observations
7.0 (20 mM Phosphate Buffer)> 2.02.5Severe peak tailing, poor peak shape.
4.5 (20 mM Acetate Buffer)1.84.2Moderate peak tailing.
2.5 (20 mM Phosphate Buffer with H₃PO₄)1.16.8Symmetrical peak, good peak shape.

Note: The values in this table are illustrative and will vary depending on the specific HPLC system, column, and other chromatographic conditions.

Visualization

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.5 (e.g., with Phosphoric Acid) check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_column Is Column Old or Contaminated? check_overload->check_column No good_peak Symmetrical Peak Achieved reduce_load->good_peak wash_column Perform Column Washing Protocol check_column->wash_column Yes check_system Check for Extra-Column Dead Volume (Tubing, Fittings) check_column->check_system No wash_column->check_system replace_column Consider Column Replacement check_system->replace_column replace_column->good_peak

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

Technical Support Center: Purification of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with colored impurities during the synthesis of aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My final aromatic carboxylic acid product has a persistent yellow or brown tint. What are the likely causes?

A1: A persistent yellow or brown color in your product often indicates the presence of residual starting materials, byproducts, or degradation products. Common culprits include:

  • Nitrated Impurities: In reactions like the nitration of benzoic acid, the formation of various nitro-isomers can impart color.[1][2]

  • Oxidized Species: Incomplete oxidation of precursors or over-oxidation of the target molecule can lead to colored quinone-like structures or other conjugated systems.

  • Phenolic Compounds: The presence of unreacted phenols or phenolic byproducts, which are susceptible to oxidation and color formation, can be a source of discoloration.[3]

  • Residual Metals: Traces of metal catalysts from the synthesis can sometimes form colored complexes.

Q2: What is the most effective general method for removing colored impurities?

A2: The most effective method depends on the nature of the impurity and the properties of your desired carboxylic acid. However, a common and effective sequence of purification is:

  • Recrystallization: This is often the first and most powerful technique for removing the bulk of impurities.

  • Activated Carbon Treatment: If recrystallization alone does not yield a colorless product, treatment with activated carbon can be very effective at adsorbing large, colored organic molecules.[4]

  • Column Chromatography: For very stubborn impurities or when high purity is essential, column chromatography offers the highest degree of separation.

Q3: How does activated carbon work to remove colored impurities?

A3: Activated carbon has a highly porous structure with a large surface area.[4] Colored impurities, which are often large, flat, aromatic molecules with extended conjugated systems, are adsorbed onto the surface of the activated carbon through van der Waals forces.[4] This effectively traps them, allowing for their removal by filtration.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred in the following scenarios:

  • When your product and the impurities have very similar solubility profiles, making recrystallization ineffective.

  • If your product is an oil or a low-melting solid that is difficult to recrystallize.

  • When you need to separate multiple components from a reaction mixture.

  • For achieving very high levels of purity, as it offers superior separation power.

Q5: Can I lose a significant amount of my product during purification?

A5: Yes, product loss is possible with all purification techniques. In recrystallization, some product will always remain dissolved in the mother liquor. With activated carbon, some of the desired product may be adsorbed along with the impurities. In column chromatography, incomplete elution or band broadening can lead to product loss. Optimizing the conditions for each technique is crucial to maximize yield.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Crystals do not form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The product is significantly impure, leading to a large melting point depression.- Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.- Try a different solvent or a solvent pair with a lower boiling point.- First, purify the crude product by another method (e.g., a quick filtration through a small plug of silica) to remove the bulk of impurities before recrystallization.
The product is still colored after recrystallization. - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice.- Perform a second recrystallization.- Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated carbon.
Poor recovery of the purified product. - Too much solvent was used.- Premature crystallization during a hot filtration step.- The crystals were washed with a solvent that was not cold.- Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Activated Carbon Treatment Issues
Problem Possible Cause(s) Recommended Solution(s)
The solution remains colored after treatment. - Insufficient amount of activated carbon was used.- The contact time was too short.- The chosen activated carbon is not effective for the specific impurity.- Increase the amount of activated carbon in small increments.- Increase the stirring/heating time.- Try a different grade or type of activated carbon.
Significant loss of product. - Too much activated carbon was used, leading to adsorption of the desired product.- Use the minimum amount of activated carbon necessary for decolorization. Perform small-scale trials to determine the optimal amount.- Ensure the carbon is thoroughly washed with fresh, hot solvent after filtration to recover any adsorbed product.
Fine carbon particles pass through the filter paper. - The filter paper has too large a pore size.- The filtration setup is not secure.- Use a finer porosity filter paper or a double layer of filter paper.- Consider filtering through a pad of Celite® on top of the filter paper to trap the fine particles.

Data on Purification Efficiency

The following tables provide an overview of the effectiveness of different purification methods for removing colored impurities. Note that direct comparisons can be challenging as the efficiency depends on the specific compound, the nature of the impurity, and the experimental conditions.

Table 1: Activated Carbon for Color Removal from Dye Solutions (as a proxy for colored impurities)

Adsorbent Dye Initial Concentration (ppm) Adsorbent Dosage (g/L) % Removal
Corncob-derived Activated CarbonMethylene Blue100-99.93%[5]
Corncob-derived Activated CarbonNigrosin--95.24%[5]
Mango Bark-derived AdsorbentMethylene Blue--98.08%[6]
Mango Bark-derived AdsorbentRhodamine B--78.85%[6]
Acidic AluminaAzo Dyes--98-100%[7]

Table 2: Purification of Aromatic Carboxylic Acids - Specific Examples

Compound Initial Impurity & Level Purification Method Final Purity/Impurity Level
p-Hydroxybenzoic AcidTarry materials and other colored impuritiesAcidification to pH 5.8, filtration, then treatment with sodium bisulfite, zinc dust, and carbon.[3]APHA color reduced from 70-85 to 20-35.[3]
3-Nitrobenzoic Acid2-nitro and 4-nitro isomersRecrystallization of the sodium saltPurified 3-nitrobenzoic acid is obtained.[1]
p-Nitrobenzoic AcidChromium salts and unreacted nitrotolueneDissolution in NaOH, filtration, and re-precipitation with acid.Purified p-nitrobenzoic acid.[8]
4-Nitrobenzoic Acid1,4-dinitrobenzene (0.17%)Extraction with methylene chloride from an aqueous solution of the sodium salt.1,4-dinitrobenzene not detected (<0.01%).[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude aromatic carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if you have used activated carbon, perform a hot gravity filtration. Pre-heat your funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Activated Carbon Treatment for Decolorization
  • Dissolution: Dissolve the impure aromatic carboxylic acid in a suitable solvent in an Erlenmeyer flask, using the minimum amount of hot solvent required.

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution. Be cautious as the high surface area of the carbon can cause bumping.

  • Heating and Stirring: Gently heat and stir the mixture for 10-20 minutes.

  • Hot Filtration: Remove the activated carbon by hot gravity filtration through a fluted filter paper. Ensure the filtration apparatus is hot to prevent the product from crystallizing in the funnel.

  • Crystallization: Proceed with the crystallization of the decolorized filtrate as described in the recrystallization protocol.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your desired compound from the impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent or by dry packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or an air pump) and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aromatic carboxylic acid.

Visualizing Impurity Formation

The synthesis of aromatic carboxylic acids can often lead to the formation of side products that act as colored impurities. Understanding the reaction pathways that lead to these impurities is crucial for developing effective purification strategies.

Caption: Impurity formation pathway in the nitration of benzoic acid.

This diagram illustrates how the nitration of benzoic acid, a common synthesis route, leads to a mixture of products. The carboxyl group (-COOH) is a meta-director, making 3-nitrobenzoic acid the major product. However, small amounts of the ortho and para isomers are also formed. These isomeric byproducts are often colored and have similar chemical properties to the desired product, presenting a purification challenge that may require techniques like fractional crystallization or chromatography for effective separation.[1][2]

References

Technical Support Center: Optimizing Chlorosulfonation of Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chlorosulfonation of fluorobenzoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the chlorosulfonation of different fluorobenzoic acid isomers?

A1: The regioselectivity is determined by the directing effects of the fluorine (ortho-, para-directing) and carboxylic acid (meta-directing) groups.

  • 2-Fluorobenzoic Acid : The primary product is 5-(chlorosulfonyl)-2-fluorobenzoic acid. The sulfonation occurs para to the activating fluorine atom and meta to the deactivating carboxylic acid group.

  • 3-Fluorobenzoic Acid : This isomer can yield a mixture of products. The directing effects can lead to substitution at the 4- and 6-positions, resulting in 3-fluoro-4-(chlorosulfonyl)benzoic acid and 3-fluoro-6-(chlorosulfonyl)benzoic acid. Optimizing for a single isomer can be challenging.

  • 4-Fluorobenzoic Acid : The main product is 3-(chlorosulfonyl)-4-fluorobenzoic acid. Substitution occurs ortho to the fluorine and meta to the carboxylic acid.

Q2: Why is a large excess of chlorosulfonic acid typically used in this reaction?

A2: A large excess of chlorosulfonic acid (typically 4-10 molar equivalents) is used for several reasons. First, it serves as both the reagent and the solvent, ensuring the starting material is fully dissolved. Second, the excess drives the reaction equilibrium towards the formation of the sulfonyl chloride. At lower temperatures, the active electrophile is the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking a small aliquot of the reaction mixture, carefully quenching it with ice, and extracting the product for analysis. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods to track the consumption of the starting fluorobenzoic acid.[1][2]

Q4: What are the primary safety concerns when working with chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions.

Troubleshooting Guide

This section addresses common problems encountered during the chlorosulfonation of fluorobenzoic acid.

Issue 1: Low Yield and Presence of a Water-Soluble Byproduct
  • Observation : The yield of the isolated solid product is significantly lower than expected. Analysis of the aqueous filtrate shows a highly water-soluble aromatic compound.

  • Probable Cause : Hydrolysis of the desired product, the aryl sulfonyl chloride, back to the corresponding sulfonic acid.[1] The chlorosulfonyl group is highly reactive with water, especially during the workup step.[1]

  • Solution :

    • Rapid Quenching & Low Temperature : Pour the reaction mixture onto crushed ice quickly and ensure the resulting aqueous mixture is maintained at a low temperature (0-5°C) with vigorous stirring to dissipate heat.

    • Immediate Filtration : Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid as soon as possible after quenching.[1]

    • Thorough Washing : Wash the collected solid with plenty of cold water to remove any residual acid that could promote hydrolysis upon storage.

Issue 2: Final Product Contains a High-Melting, Insoluble White Solid
  • Observation : The product is contaminated with a white solid that has a very high melting point and is poorly soluble in common organic solvents.

  • Probable Cause : Formation of a diaryl sulfone byproduct. This side reaction is favored at higher reaction temperatures and occurs when the initially formed sulfonyl chloride reacts with another molecule of fluorobenzoic acid.[1]

  • Solution :

    • Strict Temperature Control : Maintain a lower reaction temperature. Overly high temperatures can also cause chlorosulfonic acid to decompose, generating sulfur trioxide (SO₃), which can alter the reaction pathway.[1]

    • Purification : Sulfones are often difficult to remove. Recrystallization from a suitable solvent like an ethanol/water mixture may be effective. If the sulfone is very insoluble, it can sometimes be removed by dissolving the desired product in a minimal amount of solvent and filtering off the insoluble sulfone.

Issue 3: Presence of Isomeric or Disulfonated Products
  • Observation : Product analysis (e.g., by NMR or LC-MS) shows the presence of undesired isomers or a product with two sulfonyl chloride groups.

  • Probable Cause :

    • Isomer Formation : This is particularly an issue with 3-fluorobenzoic acid but can also occur with other isomers if the reaction temperature is too high, which can overcome the normal regioselectivity.[1]

    • Disulfonation : This occurs when the reaction conditions are too harsh, typically involving a very large excess of chlorosulfonic acid and/or high temperatures for extended periods.

  • Solution :

    • Optimize Temperature : Carefully control the reaction temperature. Lower temperatures generally favor the formation of the kinetic, desired product and minimize side reactions.

    • Control Stoichiometry : Reduce the molar excess of chlorosulfonic acid to the minimum required for a complete reaction (e.g., start with 4-5 equivalents).

    • Monitor Reaction Time : Use TLC or HPLC to stop the reaction as soon as the starting material is consumed to avoid over-reaction.[1]

Data Presentation: Reaction Condition Optimization

The optimal conditions for chlorosulfonation can vary based on the specific isomer. The following table summarizes typical starting points and the potential impact of varying these parameters.

ParameterTypical RangeEffect of IncreasePotential Issues
Temperature 0°C - 150°CIncreases reaction rateIncreased sulfone formation, disulfonation, and formation of undesired isomers.[1]
Molar Ratio (ClSO₃H:Acid) 4:1 to 10:1Increases reaction rateIncreased risk of disulfonation.
Reaction Time 1 - 6 hoursDrives reaction to completionMay lead to byproduct formation if extended unnecessarily.[1]

Example Conditions from Literature:

  • For 2-Fluorobenzoic Acid : Reaction with chlorosulfonic acid is conducted under controlled conditions at 0-5°C.

  • For a Dichlorobenzoic Acid : Reaction temperatures of 130-150°C for 1-6 hours have been reported in patent literature.

Experimental Protocols

General Protocol for the Chlorosulfonation of Fluorobenzoic Acid

1. Reagent Preparation:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a calcium chloride tube followed by a bubbler with sodium hydroxide solution), add chlorosulfonic acid (5.0 molar equivalents).

  • Cool the flask in an ice-water bath to 0-5°C.

2. Reaction:

  • Slowly add the solid fluorobenzoic acid (1.0 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10-15°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain for 2-4 hours, or until reaction monitoring (TLC/HPLC) indicates full consumption of the starting material.

3. Workup and Isolation:

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A white precipitate should form.

  • Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

4. Washing and Drying:

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid and prevent hydrolysis.[1]

  • Dry the product under vacuum to yield the crude aryl sulfonyl chloride.

5. Purification:

  • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[1] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow to cool slowly to form crystals.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Charge Chlorosulfonic Acid to Flask & Cool (0-5°C) add_acid Add Fluorobenzoic Acid (Portion-wise, T < 15°C) prep->add_acid heat Heat Reaction (e.g., 70-90°C, 2-4h) add_acid->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench on Ice-Water monitor->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystal Recrystallize (Optional) dry->recrystal

Caption: General experimental workflow for the chlorosulfonation of fluorobenzoic acid.

Troubleshooting Logic

G start Problem Observed p1 Low Yield & Water-Soluble Byproduct start->p1 p2 High-Melting Insoluble Impurity start->p2 p3 Isomeric or Disulfonated Product start->p3 c1 Cause: Product Hydrolysis p1->c1 c2 Cause: Sulfone Formation p2->c2 c3 Cause: High Temp / Excess Reagent p3->c3 s1 Solution: - Rapid, Cold Quench - Immediate Filtration c1->s1 s2 Solution: - Lower Reaction Temp - Recrystallize c2->s2 s3 Solution: - Optimize Temp & Time - Reduce ClSO3H Excess c3->s3

Caption: Decision tree for troubleshooting common issues in chlorosulfonation reactions.

References

Technical Support Center: Purifying Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sulfamoylbenzoic acid derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of sulfamoylbenzoic acid derivatives.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Q: My sulfamoylbenzoic acid derivative is not crystallizing from solution, or it is separating as an oil. What should I do?

A: "Oiling out" or failure to crystallize is a common issue, often related to solvent choice, cooling rate, or the presence of impurities. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[1][2] You can create a seed crystal by dipping a glass stirring rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod into the solution.[1]

    • Reduce Temperature: Ensure the solution is thoroughly cooled. An ice bath can be used to further decrease the temperature and reduce the solubility of your compound.[2]

  • Address Oiling Out:

    • Re-heat and Add More Solvent: If your compound oils out, it may be coming out of solution too quickly. Re-heat the mixture until the oil redissolves. Add a small amount of additional "soluble solvent" to prevent premature precipitation.[1]

    • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3][4] Experiment with different solvent systems, such as mixed solvents (e.g., ethanol/water), to find the optimal conditions.

  • Consider Impurities: A high concentration of impurities can inhibit crystallization. If the solution is colored, consider adding activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[4]

Issue 2: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[3][4][5] Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Prevent Premature Crystallization: During hot filtration, if performed, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[3]

  • Thorough Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[2][4] Ensure the solution is completely cooled in an ice bath to maximize the precipitation of your product before filtration.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[2][3]

Issue 3: Impure Product After Column Chromatography

Q: My sulfamoylbenzoic acid derivative is still impure after column chromatography. How can I improve the separation?

A: Co-elution of impurities is a common challenge in column chromatography. Optimizing your stationary and mobile phases is key.

  • Solvent System (Mobile Phase) Selection:

    • The polarity of the eluent is crucial. For silica gel chromatography, a common stationary phase, you can start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution).[6]

    • Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column.[6] An ideal solvent system will show good separation between your desired compound and impurities.

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for column chromatography.[6]

    • For highly polar compounds, which some sulfamoylbenzoic acid derivatives can be, alumina may be a suitable alternative.[6]

    • The ratio of the stationary phase to your crude product is also important; a higher ratio (e.g., 50:1 to 100:1 by weight) can improve separation.[6]

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.

    • Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent, and load it onto the column in a narrow band.

Issue 4: Product is Insoluble or has Poor Solubility

Q: My sulfamoylbenzoic acid derivative has very low solubility in common organic solvents, making purification difficult. What are my options?

A: Solubility can be a significant hurdle. Here are some strategies:

  • pH Adjustment: The presence of both a carboxylic acid and a sulfamoyl group means the ionization state, and therefore solubility, is highly dependent on pH.[7]

    • In acidic conditions (low pH), the carboxylic acid will be protonated, making the molecule less polar.

    • In basic conditions (high pH), the carboxylic acid will be deprotonated, increasing its polarity and potentially its solubility in polar solvents. You can sometimes purify the compound by dissolving it in a dilute aqueous base, filtering out any insoluble impurities, and then re-precipitating your product by adding acid.

  • Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF or DMSO.[8] While these are difficult to remove, they may be necessary for initial dissolution before loading onto a column or for specific purification techniques.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert the carboxylic acid to an ester to increase its solubility in organic solvents for purification. The ester can then be hydrolyzed back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for a novel sulfamoylbenzoic acid derivative?

A1: A good starting point is often a mixed solvent system, such as ethanol and water.[9] Sulfamoylbenzoic acid derivatives often have moderate polarity, making them soluble in hot ethanol but less soluble upon the addition of water. Start by dissolving your compound in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.

Q2: How can I effectively remove highly polar impurities?

A2: Highly polar impurities can be challenging. If your desired compound is less polar, you can sometimes wash a solution of your compound in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water or a buffered aqueous solution to extract the polar impurities. Column chromatography with a well-chosen solvent system is also very effective.

Q3: My purified product shows peak tailing in HPLC analysis. What does this indicate?

A3: Peak tailing in HPLC often suggests interactions between your compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[7] For acidic compounds like sulfamoylbenzoic acid derivatives, this can be pronounced. To mitigate this, try adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (e.g., pH 2.5-3) to ensure it is fully protonated.[7] Using a highly deactivated column or one with an alternative chemistry can also help.[7]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent technique for purifying sulfamoylbenzoic acid derivatives, especially at the final stages for high-purity material. You would typically use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: General Recrystallization of a Sulfamoylbenzoic Acid Derivative
  • Solvent Selection: Place a small amount of your crude product in several test tubes and test its solubility in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude sulfamoylbenzoic acid derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent required.[2][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[2] Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, use a stronger, more volatile solvent (like dichloromethane), adsorb the compound onto a small amount of silica gel by evaporating the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. Collect fractions and monitor the elution of your compound using TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis and Product Recovery: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified sulfamoylbenzoic acid derivative.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the purification of a sulfamoylbenzoic acid derivative. Note that these are representative values and will vary depending on the specific compound and reaction.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldKey Parameters
Recrystallization 85-95%>98%70-90%Solvent choice, cooling rate
Silica Gel Chromatography 50-90%>99%60-85%Mobile phase polarity, stationary phase:compound ratio

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (if needed) dissolve->charcoal colored solution cool Slow cooling to room temperature dissolve->cool uncolored solution hot_filter Hot filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of sulfamoylbenzoic acid derivatives.

Troubleshooting_Crystallization start Cooled solution no_crystals No crystals form? start->no_crystals oiling_out Compound oils out? no_crystals->oiling_out No scratch Scratch flask inner wall no_crystals->scratch Yes reheat Re-heat to dissolve oil oiling_out->reheat Yes success Crystals Form oiling_out->success No seed Add a seed crystal scratch->seed re_cool Ensure thorough cooling (ice bath) seed->re_cool too_much_solvent Too much solvent added? (Concentrate solution) re_cool->too_much_solvent too_much_solvent->success add_solvent Add more 'soluble' solvent reheat->add_solvent slow_cool Allow to cool more slowly add_solvent->slow_cool slow_cool->success

Caption: Troubleshooting logic for common crystallization problems.

References

managing side reactions in the synthesis of 4-Fluoro-3-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate side reactions during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Chlorosulfonation: 4-Fluorobenzoic acid is reacted with chlorosulfonic acid to yield 3-(chlorosulfonyl)-4-fluorobenzoic acid.

  • Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to produce the final product, this compound.

Q2: What are the most common side products encountered during this synthesis?

A2: Common side products can arise during both the chlorosulfonation and amination steps. These include regioisomers of the sulfonyl chloride, di-sulfonated products, hydrolyzed intermediates (sulfonic acids), and amide formation at the carboxylic acid group.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is effective for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the chemical structure.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Chlorosulfonic acid is highly corrosive and reacts violently with water. All reactions involving this reagent should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be carried out under anhydrous conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride intermediate. 3. Sub-optimal reaction temperature.1. Increase the reaction time or the molar excess of chlorosulfonic acid. 2. Ensure strictly anhydrous conditions. Use freshly opened reagents and dry glassware. 3. Optimize the reaction temperature. For the chlorosulfonation of similar benzoic acids, temperatures can range from room temperature up to 130°C.[1]
Presence of Multiple Isomers in the Chlorosulfonation Step The directing effects of the fluoro (ortho-, para-directing) and carboxylic acid (meta-directing) groups can lead to the formation of regioisomers.Control the reaction temperature carefully, as lower temperatures often favor the formation of the thermodynamically more stable product. Purification of the intermediate by recrystallization may be necessary.
Formation of a Water-Soluble Impurity This is likely due to the hydrolysis of the 3-(chlorosulfonyl)-4-fluorobenzoic acid to the corresponding 4-fluoro-3-sulfonic acid-benzoic acid.Work up the reaction by pouring the mixture onto crushed ice to precipitate the sulfonyl chloride, which can then be filtered off from the water-soluble sulfonic acid byproduct.[1][2]
Low Yield of the Final Product (this compound) 1. Incomplete amination. 2. Hydrolysis of the sulfonyl chloride during amination. 3. Formation of 4-fluoro-3-sulfamoylbenzamide.1. Increase the reaction time or use a larger excess of the ammonia source. 2. Perform the amination at a low temperature (e.g., 0-10°C) to minimize hydrolysis. 3. Use a less reactive ammonia source or carefully control the reaction temperature to avoid amide formation at the carboxylic acid.
Product is Difficult to Purify The final product may be contaminated with unreacted starting material, hydrolyzed intermediates, or other side products.Recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture) is a common and effective purification method.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid
  • Materials:

    • 4-Fluorobenzoic acid

    • Chlorosulfonic acid

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add chlorosulfonic acid (e.g., 5 molar equivalents).

    • Cool the chlorosulfonic acid in an ice bath.

    • Slowly and portion-wise, add 4-fluorobenzoic acid (1 molar equivalent) to the cooled chlorosulfonic acid, ensuring the temperature remains below 20°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat to a higher temperature as determined by optimization (e.g., up to 130°C).[1]

    • Monitor the reaction progress using a suitable technique (e.g., TLC or ¹H NMR of a quenched aliquot).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 3-(chlorosulfonyl)-4-fluorobenzoic acid, is collected by vacuum filtration.

    • Wash the solid with cold water to remove any residual acid.

    • Dry the product under vacuum.

Protocol 2: Synthesis of this compound
  • Materials:

    • 3-(Chlorosulfonyl)-4-fluorobenzoic acid

    • Concentrated aqueous ammonia

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the crude 3-(chlorosulfonyl)-4-fluorobenzoic acid in an excess of concentrated aqueous ammonia at a low temperature (e.g., 0-10°C).

    • Stir the mixture vigorously for several hours while maintaining the low temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

    • The precipitated solid, this compound, is collected by vacuum filtration.

    • Wash the product with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway A 4-Fluorobenzoic Acid B 3-(Chlorosulfonyl)- 4-fluorobenzoic Acid (Intermediate) A->B Chlorosulfonic Acid D Isomeric Sulfonyl Chlorides A->D Side Reaction (Chlorosulfonation) C This compound (Desired Product) B->C Ammonia E 4-Fluoro-3-sulfonic acid-benzoic acid B->E Hydrolysis F 4-Fluoro-3-sulfamoylbenzamide B->F Side Reaction (Amination at COOH)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Synthesis Step start->check_step chloro Chlorosulfonation Issues check_step->chloro Chlorosulfonation amina Amination Issues check_step->amina Amination sol_chloro1 Verify Anhydrous Conditions chloro->sol_chloro1 sol_chloro2 Optimize Temperature and Time chloro->sol_chloro2 sol_amina1 Control Temperature (0-10°C) amina->sol_amina1 sol_amina2 Ensure Excess Ammonia amina->sol_amina2 purify Purify by Recrystallization sol_chloro1->purify sol_chloro2->purify sol_amina1->purify sol_amina2->purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

how to increase the solubility of 4-Fluoro-3-sulfamoylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 4-Fluoro-3-sulfamoylbenzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

This compound possesses both a carboxylic acid and a sulfonamide group. These functional groups can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules. The presence of the polar sulfamoyl and carboxyl groups, combined with the relatively non-polar fluorinated benzene ring, gives the molecule a complex polarity that can make it challenging to find a single solvent that can effectively solvate all parts of the molecule.

Q2: What are the primary strategies for enhancing the solubility of this compound?

The main approaches to increase the solubility of this compound include:

  • Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for solubilizing the compound.

  • pH Adjustment/Salt Formation: Deprotonating the acidic carboxylic acid or sulfonamide group with a base to form a more soluble salt.[1][2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the less soluble parts of the molecule.[1]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution.[1]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound and increase its apparent solubility.[3]

Q3: How do I choose the best solubility enhancement technique for my experiment?

The choice of method depends on the specific requirements of your experiment, including the desired solvent system, the required concentration, and the downstream applications. The decision-making workflow below can help guide your selection process.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow these troubleshooting steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Start with common laboratory solvents like methanol, ethanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Co-solvent Systems: If single solvents are ineffective, try binary or ternary solvent mixtures. A common approach is to use a good solvent (in which the compound has some solubility) and a miscible anti-solvent.

  • pH Adjustment: For applications where the presence of a base is acceptable, try adding a small amount of an organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., sodium hydroxide, potassium carbonate) to form a salt. This is often a very effective method for acidic compounds.[2]

  • Heating: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of the compound at elevated temperatures. Always check the thermal stability of this compound first.

  • Particle Size Reduction: If you have the solid material, reducing the particle size by grinding or micronization can increase the surface area and improve the dissolution rate.[1][2]

Data Presentation: Solubility of this compound

The following table provides an illustrative summary of the potential solubility of this compound in various organic solvents and the expected impact of different enhancement techniques. Note: This data is for illustrative purposes and actual solubilities should be determined experimentally.

SolventPolarity IndexExpected Intrinsic Solubility (mg/mL) at 25°CExpected Solubility with Co-solvent (e.g., +10% DMSO)Expected Solubility with Base (e.g., 1.1 eq. Et3N)
Hexane0.1< 0.1< 0.1< 0.1
Toluene2.4< 0.10.1 - 0.50.1 - 0.5
Dichloromethane3.10.1 - 0.50.5 - 1.00.5 - 1.0
Acetone5.11 - 55 - 10> 20
Ethanol5.25 - 1010 - 20> 50
Acetonitrile5.81 - 55 - 10> 20
Methanol6.610 - 20> 30> 100
Dimethylformamide (DMF)6.4> 50N/A> 100
Dimethyl Sulfoxide (DMSO)7.2> 100N/A> 100

Experimental Protocols

Co-solvency Method

Objective: To determine the optimal co-solvent mixture for solubilizing this compound.

Methodology:

  • Prepare stock solutions of this compound in a high-solubility solvent (e.g., DMSO).

  • In a series of vials, add a fixed volume of a less effective but desired final solvent (e.g., ethanol).

  • To each vial, add increasing volumes of the stock solution.

  • Observe the point at which precipitation occurs to determine the maximum solubility in that co-solvent mixture.

  • Repeat with different co-solvents to find the most effective system.

pH Adjustment (Salt Formation) Method

Objective: To increase solubility by forming a salt of this compound.

Methodology:

  • Suspend a known amount of this compound in the desired organic solvent.

  • Slowly add a suitable base (e.g., a 1 M solution of triethylamine in the same solvent) dropwise while stirring.

  • Continue adding the base until the solid completely dissolves.

  • Monitor the pH of the solution if an aqueous component is present.

  • Note the amount of base required to achieve complete dissolution.

Solid Dispersion Method

Objective: To enhance the dissolution rate and apparent solubility by creating a solid dispersion.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)).[1]

  • Dissolve both this compound and the carrier in a common solvent in which both are soluble.[1]

  • Evaporate the solvent using a rotary evaporator to form a solid film.[1]

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.[1]

  • The resulting solid can then be crushed and tested for its solubility in the target organic solvent.[1]

Visualizations

Solubility_Enhancement_Workflow start Start: Insoluble Compound solvent_screening Solvent Screening (Polar & Aprotic Solvents) start->solvent_screening soluble Soluble? solvent_screening->soluble end_soluble End: Soluble soluble->end_soluble Yes co_solvency Try Co-solvency (e.g., with DMSO, DMF) soluble->co_solvency No soluble2 Soluble? co_solvency->soluble2 soluble2->end_soluble Yes ph_adjustment pH Adjustment (Add Base for Salt Formation) soluble2->ph_adjustment No soluble3 Soluble? ph_adjustment->soluble3 soluble3->end_soluble Yes other_methods Consider Other Methods (Solid Dispersion, Complexation) soluble3->other_methods No end_insoluble End: Requires Advanced Formulation other_methods->end_insoluble

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix agitate Agitate (e.g., Vortex/Sonicate) mix->agitate equilibrate Equilibrate (e.g., 24h at 25°C) agitate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (e.g., HPLC, UV-Vis) supernatant->analyze

Caption: General experimental workflow for solubility determination.

References

preventing degradation of 4-Fluoro-3-sulfamoylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Fluoro-3-sulfamoylbenzoic acid to prevent its degradation.

Troubleshooting Guide

Encountering issues with this compound? This guide will help you troubleshoot potential degradation problems.

IssuePotential CauseRecommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.1. Immediately transfer the compound to a tightly sealed, opaque container. 2. Store in a desiccator in a cool, dark place. 3. Evaluate the purity of the material using the HPLC method outlined below.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of your stock of this compound. 2. Prepare fresh solutions for your experiments. 3. Review storage conditions to ensure they meet recommended guidelines.
Appearance of new peaks in analytical chromatograms (e.g., HPLC) Chemical degradation of the compound.1. Identify potential degradation products by comparing with chromatograms from forced degradation studies. 2. If significant degradation is confirmed, the material should be discarded. 3. Re-evaluate storage and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for maximum stability.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The sulfamoyl group (-SO₂NH₂) can be susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring.[3]

  • Thermal Degradation: Elevated temperatures can cause decomposition. Aromatic sulfonic acids have been shown to thermally decompose at temperatures in the range of 200-300°C.[4]

  • Oxidation: The aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[5]

Q3: What are the visual signs of degradation?

A3: While specific data for this compound is limited, degradation of similar aromatic compounds can lead to a change in color, often yellowing or browning, due to the formation of oxidized or polymeric byproducts. The material may also appear clumpy or sticky if it has absorbed moisture.

Q4: What analytical method is recommended for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for assessing the purity and detecting degradation products of this compound.[6][7] A suitable method should be able to separate the intact compound from any potential degradation products.

Q5: How can I perform a forced degradation study to validate my analytical method?

A5: Forced degradation studies involve subjecting the compound to stress conditions to intentionally generate degradation products.[8][9] This helps in developing and validating a stability-indicating analytical method. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Refluxing the compound in dilute HCl and dilute NaOH.

  • Oxidative Degradation: Treating the compound with hydrogen peroxide.

  • Thermal Degradation: Exposing the solid compound to high heat.

  • Photodegradation: Exposing the compound to UV light.[8]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting its degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Hold at 50% A, 50% B30-35 min: Return to 95% A, 5% B35-40 min: Re-equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same diluent and at the same concentration as the standard solution.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the intact this compound.

  • Inject the sample solution.

  • Monitor the chromatogram for the appearance of any new peaks, which may indicate the presence of degradation products. The purity of the sample can be calculated based on the area percentage of the main peak.

Visualizations

Degradation_Troubleshooting_Workflow cluster_0 Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Action start Suspected Degradation (e.g., visual change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage run_hplc Perform HPLC Analysis start->run_hplc check_storage->run_hplc compare_hplc Compare to Reference Standard run_hplc->compare_hplc purity_ok Purity Meets Specification? compare_hplc->purity_ok use_material Proceed with Experiment purity_ok->use_material Yes discard_material Discard Material & Review Procedures purity_ok->discard_material No

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation main_compound This compound hydrolysis_product 4-Fluoro-3-sulfonic acid-benzoic acid main_compound->hydrolysis_product H₂O photo_products Ring-hydroxylated derivatives, Decarboxylation products main_compound->photo_products Light (UV) thermal_products Decomposition of Sulfamoyl Group main_compound->thermal_products Heat

References

addressing incomplete oxidation in aromatic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of aromatic acids, with a primary focus on addressing incomplete oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete oxidation in aromatic acid synthesis?

A1: Incomplete oxidation is a frequent challenge and can be attributed to several factors:

  • Insufficient Oxidant: The stoichiometric ratio of the oxidant to the starting alkylarene is critical. An insufficient amount of oxidant will lead to the formation of intermediate products, such as aldehydes and alcohols.

  • Low Reaction Temperature: Oxidation reactions often require a specific activation energy. If the temperature is too low, the reaction rate will be slow, and the reaction may not proceed to completion.

  • Poor Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction or deactivate the catalyst.

  • Catalyst Deactivation: In catalytic oxidations, the catalyst can lose its activity over time due to poisoning by impurities or thermal degradation.[1]

  • Poor Mass Transfer: In heterogeneous reactions (e.g., solid oxidant in a liquid substrate), inefficient mixing can limit the contact between reactants, leading to incomplete conversion.[2]

  • Presence of Deactivating Groups: Electron-withdrawing groups on the aromatic ring can make the alkyl side-chain less susceptible to oxidation.[3][4][5]

Q2: I'm seeing byproducts in my reaction mixture. What are they likely to be?

A2: The nature of the byproducts depends on the specific reaction, but common intermediates from incomplete oxidation include:

  • Aromatic Aldehydes: The oxidation of an alkyl group to a carboxylic acid proceeds through an aldehyde intermediate. For example, in the synthesis of terephthalic acid from p-xylene, 4-carboxybenzaldehyde (4-CBA) is a common impurity.[6][7][8]

  • Aromatic Alcohols: The initial step of oxidation can form a benzylic alcohol, which may persist if the oxidation is not complete.

  • Products from Ring Oxidation: Under harsh conditions, oxidation of the aromatic ring itself can occur, leading to phenols and other degradation products.[6]

  • Coupling Products: Radical reactions can sometimes lead to the formation of biphenyl or other coupled products.[6]

Q3: How can I monitor the progress of my oxidation reaction to ensure it goes to completion?

A3: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, intermediates, and the final product.[6][7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including starting materials and intermediate aldehydes.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the relative amounts of reactants, intermediates, and products.[11]

Troubleshooting Guides

Issue 1: Low Yield of Aromatic Acid

Question: My final yield of aromatic acid is consistently low. What steps can I take to improve it?

Answer: Low yields are often a symptom of incomplete reaction or product loss during workup. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is no longer detected.Drive the reaction to completion.
2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for byproduct formation.Increase the reaction rate.
3. Increase Oxidant Stoichiometry: Add a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents).Ensure complete conversion of the starting material.
4. Use a Phase Transfer Catalyst: For heterogeneous reactions, adding a phase transfer catalyst can improve the reaction rate.[2]Enhance the interaction between reactants in different phases.
Product Loss During Workup 1. Optimize pH for Precipitation: Ensure the pH of the aqueous solution is sufficiently acidic to fully precipitate the carboxylic acid.Maximize the recovery of the solid product.
2. Thorough Extraction: If performing a liquid-liquid extraction, use an adequate volume of organic solvent and perform multiple extractions (e.g., 3-4 times).Improve the recovery of the product from the aqueous phase.
3. Careful Recrystallization: Avoid using an excessive amount of solvent for recrystallization to minimize product loss in the mother liquor.Enhance the purity of the product without significant loss of yield.
Issue 2: Presence of Intermediate Aldehyde in the Final Product

Question: My final product is contaminated with the corresponding aromatic aldehyde. How can I ensure complete oxidation to the carboxylic acid?

Answer: The presence of a significant amount of aldehyde indicates that the oxidation has stalled at an intermediate stage. Here’s how to address this:

Potential Cause Troubleshooting Action Expected Outcome
Insufficient Oxidizing Power 1. Stronger Oxidizing Agent: Consider using a more potent oxidizing agent if your substrate is particularly resistant to oxidation.Overcome the activation energy barrier for the final oxidation step.
2. Optimize Catalyst System: In catalytic oxidations (e.g., Amoco process), ensure the correct ratio of cobalt, manganese, and bromide promoters is used.[7][11]Maintain high catalyst activity throughout the reaction.
Reaction Conditions 1. Prolonged Reaction Time at Elevated Temperature: After the initial oxidation, a higher temperature "finishing" step may be required to convert the remaining aldehyde.Drive the conversion of the intermediate to the final product.
Purification 1. Oxidative Workup: In some cases, a small amount of a mild oxidizing agent can be added during the workup to convert the residual aldehyde.Remove the aldehyde impurity from the final product.
2. Selective Recrystallization: Choose a solvent system for recrystallization that preferentially leaves the aldehyde impurity in the solution.Isolate the pure carboxylic acid.

Experimental Protocols

Protocol 1: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate

This protocol is a representative method for the laboratory-scale synthesis of benzoic acid.

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (optional)

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, stirring apparatus, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene, an aqueous solution of sodium carbonate, and potassium permanganate. A typical molar ratio is 1:2 for toluene to KMnO₄.[2]

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction typically takes several hours.[12]

  • Once the reaction is complete (the purple color is gone), cool the mixture to room temperature.

  • (Optional) Add a small amount of sodium bisulfite to destroy any excess permanganate, which will be indicated by the disappearance of the purple color and the formation of a brown precipitate of manganese dioxide (MnO₂).

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH < 2).

  • Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid by vacuum filtration and wash with cold water.

  • The crude benzoic acid can be purified by recrystallization from hot water.[12]

Protocol 2: General Considerations for Industrial Oxidation of p-Xylene to Terephthalic Acid (Amoco Process)

This is a conceptual overview of the industrial process and not a laboratory protocol.

Key Features:

  • Reactants: p-xylene, compressed air (as the oxidant).[11][13]

  • Solvent: Acetic acid.[11]

  • Catalyst System: A combination of cobalt and manganese salts (e.g., acetates) and a bromide source (e.g., HBr or NaBr).[7][11]

  • Reaction Conditions: High temperature (175-225 °C) and pressure (15-30 bar).[7]

  • Process: The reaction is typically carried out in a continuous stirred-tank reactor. The crude terephthalic acid precipitates from the solvent and is then subjected to a purification process, often involving hydrogenation to remove impurities like 4-CBA.[8][14]

Visualizations

Experimental_Workflow General Experimental Workflow for Aromatic Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Preparation Reactant & Solvent Preparation Apparatus_Setup Apparatus Setup (e.g., Reflux) Reactant_Preparation->Apparatus_Setup Oxidation Oxidation Reaction Apparatus_Setup->Oxidation Monitoring Reaction Monitoring (TLC, HPLC, GC-MS) Oxidation->Monitoring Quenching Reaction Quenching Oxidation->Quenching Filtration Filtration Quenching->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Characterization Product Characterization (NMR, IR, Melting Point) Recrystallization->Characterization Purity_Analysis Purity Analysis (HPLC, GC) Characterization->Purity_Analysis

Caption: General workflow for aromatic acid synthesis.

Permanganate_Oxidation_Mechanism Simplified Mechanism of Permanganate Oxidation of Alkylarenes Alkylarene Alkylarene (e.g., Toluene) Benzylic_Radical Benzylic Radical Alkylarene->Benzylic_Radical H• abstraction by MnO₄⁻ Benzyl_Alcohol Benzyl Alcohol Benzylic_Radical->Benzyl_Alcohol Further reaction Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Oxidation Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation KMnO4 KMnO₄ H_abstraction H• Abstraction Oxidation1 Oxidation Oxidation2 Oxidation Oxidation3 Oxidation

Caption: Simplified oxidation mechanism.

Troubleshooting_Tree Troubleshooting Incomplete Oxidation Start Low Yield or Impure Product Check_Reaction Is the reaction complete? (Monitor by TLC/HPLC) Start->Check_Reaction Incomplete No Check_Reaction->Incomplete No Complete Yes Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Increase oxidant amount Incomplete->Optimize_Conditions Check_Purity Is the product impure? Complete->Check_Purity Check_Workup Review Workup Procedure Optimize_Workup Optimize Workup: - Adjust pH for precipitation - Improve extraction technique - Refine recrystallization Check_Workup->Optimize_Workup Impure Yes Check_Purity->Impure Pure No Check_Purity->Pure No Identify_Impurity Identify Impurity (e.g., Aldehyde) Impure->Identify_Impurity Pure->Check_Workup Optimize_Purification Optimize Purification: - Recrystallization - Column chromatography Identify_Impurity->Optimize_Purification

Caption: Troubleshooting decision tree.

References

Technical Support Center: Chemoselectivity in Multifunctional Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chemoselectivity challenges during experiments with multifunctional benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on a multifunctional benzoic acid, and what are the main challenges in achieving chemoselectivity?

A1: Multifunctional benzoic acids possess several reactive sites that can lead to chemoselectivity issues. The primary sites are:

  • Carboxylic Acid (-COOH): This group is acidic and can undergo esterification, amide bond formation, and reduction. Its reactivity can be influenced by other substituents on the aromatic ring. For instance, an ortho-fluoro group increases the acidity of the carboxylic acid due to a strong electron-withdrawing effect.[1]

  • Aromatic Ring (C-H bonds): The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) and, under specific catalytic conditions, C-H functionalization.[2][3][4] The position of these modifications (ortho, meta, or para to the carboxyl group) is dictated by the electronic nature of the substituents already present.

  • Other Functional Groups: Substituents such as hydroxyl (-OH), amino (-NH2), formyl (-CHO), or nitro (-NO2) groups each have their own characteristic reactivity, which can compete with reactions at the carboxylic acid or the aromatic ring. The main challenge is to perform a reaction at one desired functional group without affecting the others.[1]

Q2: I am struggling with low yields in my amide coupling reaction with a substituted benzoic acid. What are the common causes and how can I troubleshoot this?

A2: Low yields in amide coupling reactions are a frequent issue. Common causes and troubleshooting steps are outlined below:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed to completion.[5]

    • Solution: Use a reliable coupling agent like HATU or EDC with an additive such as HOBt.[1][5] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[5]

  • Poor Nucleophilicity of the Amine: The amine may be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt.[5] Electron-withdrawing groups on the amine can also reduce its nucleophilicity.

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid and deprotonate the amine salt.[1][5] Increasing the reaction temperature or prolonging the reaction time may also improve the yield.[1]

  • Side Reaction with Other Functional Groups: If the benzoic acid has other reactive groups, such as a formyl group, the amine can react with it to form an imine.

    • Solution: Protect the interfering functional group before the amide coupling reaction. For example, a formyl group can be protected as an acetal.[1]

Q3: How can I selectively reduce a nitro group on a benzoic acid that also contains an ester?

A3: Achieving chemoselective reduction of a nitro group in the presence of an ester is a common challenge. The choice of reducing agent is critical.

  • Recommended Method: A combination of sodium borohydride (NaBH₄) and ferrous chloride (FeCl₂) has been shown to be highly effective for the selective reduction of aromatic nitro groups to amines while leaving ester groups intact. This method provides high yields and is practical for a range of substrates.

  • Alternative Reagents: Other methods for the selective reduction of nitro groups in the presence of other reducible functional groups include the use of zinc or magnesium powder with hydrazine glyoxylate. It's important to avoid harsh reducing agents like lithium aluminum hydride (LiAlH₄) which would likely reduce both the nitro group and the ester.

Q4: What is an orthogonal protecting group strategy, and how can I apply it to a benzoic acid with multiple functional groups?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups.[6] This allows for the selective manipulation of one functional group at a time.

For a hypothetical hydroxy-formyl-benzoic acid, an orthogonal strategy could be:

  • Protect the formyl group: React the molecule with ethylene glycol in the presence of an acid catalyst to form a stable acetal. Acetals are stable to basic and nucleophilic conditions but are readily removed with aqueous acid.

  • Protect the hydroxyl group: Convert the hydroxyl group to a silyl ether (e.g., using TBDMS-Cl). Silyl ethers are stable to a wide range of conditions but can be selectively removed using a fluoride source like TBAF.

  • Perform reactions on the carboxylic acid: With the other two groups protected, you can now selectively perform reactions like esterification or amide coupling on the carboxylic acid.

  • Selective Deprotection: You can then deprotect either the hydroxyl or formyl group selectively to perform further reactions at those sites.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of a Formylbenzoic Acid

If you are experiencing low yields during the reductive amination of a formylbenzoic acid derivative, consider the following potential causes and solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Imine FormationAdd a catalytic amount of acetic acid to the reaction mixture. Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation.[1]Increased formation of the imine intermediate, leading to a higher yield of the final amine.[1]
Reduction of the AldehydeUse a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1]Minimized formation of the alcohol byproduct.[1]
Reaction with the Carboxylic AcidThe reducing agent can react with the acidic proton of the carboxylic acid. Use a slight excess of the reducing agent to compensate for this.Complete reduction of the iminium ion.
Difficult Product IsolationThe product may be soluble in the aqueous phase during workup. Adjust the pH to ensure the amine is in its free base form before extraction. For polar products, consider continuous extraction.[1]Improved recovery of the desired product.[1]
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Achieving the desired regioselectivity (ortho, meta, or para) during electrophilic aromatic substitution on a substituted benzoic acid can be challenging. The outcome is determined by the electronic effects of the substituents on the ring.

Substituent Type Directing Effect Troubleshooting/Optimization
Electron-Donating Groups (e.g., -OH, -NH₂, -OR)Ortho, Para-directingTo favor the para product, which is often sterically less hindered, you can use bulkier reagents or catalysts. In some cases, a change in solvent or temperature can influence the ortho/para ratio.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOH)Meta-directingThe carboxyl group itself is a meta-director. If other electron-withdrawing groups are present, substitution will generally occur at the meta position relative to both groups if possible. Reaction conditions can be optimized (e.g., temperature, reaction time) to improve selectivity if multiple meta positions are available.

Experimental Protocols

Protocol 1: Selective Esterification of 4-Aminobenzoic Acid (Fischer-Speier Esterification)

This protocol describes the synthesis of an ethyl ester of 4-aminobenzoic acid, a common transformation for this bifunctional molecule.

Materials:

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 4-aminobenzoic acid in 10 mL of absolute ethanol.

  • Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution while stirring. A precipitate of the aminobenzoic acid salt may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[7]

  • After the reflux period, cool the reaction mixture to room temperature and pour it into a beaker containing 30 mL of ice water.[7]

  • Slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise with stirring until the evolution of CO₂ gas ceases and the pH is above 8.[8]

  • Collect the precipitated crude ethyl 4-aminobenzoate by vacuum filtration and wash the solid with cold water.[7]

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Chemoselective Reduction of a Nitrobenzoic Acid Ester

This protocol details the selective reduction of an aromatic nitro group to an amine in the presence of an ester functionality.

Materials:

  • Ester of a nitrobenzoic acid (e.g., methyl 4-nitrobenzoate)

  • Sodium borohydride (NaBH₄)

  • Ferrous chloride (FeCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve the nitroaromatic ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add ferrous chloride (1.0 eq) to the solution and stir.

  • Cool the mixture in an ice bath and add sodium borohydride (2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Electron-Deficient Amines

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1EDC (1 eq), DMAP (1 eq)DIPEA (5 eq)Acetonitrile4211
2EDC (2 eq), DMAP (1 eq)DIPEA (5 eq)Acetonitrile4219
3DCC (1 eq), DMAP (1 eq), HOBt (10 mol%)-Acetonitrile4251
4EDC (1 eq), DMAP (1 eq), HOBt (10 mol%)DIPEAAcetonitrile1061

Data adapted from a study on amide bond formation with electron-deficient amines.[9]

Table 2: Regioselectivity in the Nitration of Substituted Benzenes

Substrate Ortho (%) Meta (%) Para (%) Reference
Toluene59437[10]
tert-Butylbenzene16875[10]
Chlorobenzene30169[10]
Ethyl Benzoate28684[10]

This table illustrates the directing effects of different substituents on electrophilic nitration.[10]

Visualizations

Chemoselectivity_Challenges Molecule Multifunctional Benzoic Acid Carboxylic_Acid Carboxylic Acid Molecule->Carboxylic_Acid Amide Coupling, Esterification Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Electrophilic Substitution, C-H Activation Other_Groups Other Functional Groups (e.g., -OH, -NH2, -CHO) Molecule->Other_Groups Specific Reactions (e.g., Oxidation, Reduction)

Caption: Key reactive sites on a multifunctional benzoic acid.

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Sufficiently Nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Use stronger coupling agent (e.g., HATU). Ensure anhydrous conditions. Check_Activation->Solution_Activation No Check_Side_Reactions Are there Competing Side Reactions? Check_Amine->Check_Side_Reactions Yes Solution_Amine Add non-nucleophilic base (e.g., DIPEA). Increase temperature/time. Check_Amine->Solution_Amine No Solution_Side_Reactions Protect interfering functional groups (e.g., acetal for aldehyde). Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Activation->Success Solution_Amine->Success Solution_Side_Reactions->Success

Caption: Troubleshooting workflow for low-yield amide coupling.

Orthogonal_Protection_Strategy cluster_0 Multifunctional Benzoic Acid cluster_1 Protection Steps cluster_2 Selective Reaction cluster_3 Selective Deprotection Start_Molecule HOOC Ring-CHO Ring-OH Protect_CHO Protect Aldehyde (e.g., Acetal formation) Start_Molecule->Protect_CHO Protect_OH Protect Hydroxyl (e.g., Silyl ether) Protect_CHO->Protect_OH React_COOH React at Carboxylic Acid (e.g., Amide Coupling) Protect_OH->React_COOH Deprotect_CHO Deprotect Aldehyde (Acidic conditions) React_COOH->Deprotect_CHO Option 1 Deprotect_OH Deprotect Hydroxyl (Fluoride source) React_COOH->Deprotect_OH Option 2

Caption: Orthogonal protection strategy workflow example.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3-sulfamoylbenzoic acid. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and substituent effects. For comparative purposes, experimental data for well-characterized analogous compounds, Benzoic Acid and 4-Fluorobenzoic Acid, are provided.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts and coupling constants for this compound have been predicted based on the analysis of substituent effects on the benzene ring. The carboxylic acid (-COOH), fluorine (-F), and sulfamoyl (-SO₂NH₂) groups each influence the electronic environment of the aromatic protons and carbons. The fluorine atom is an ortho, para-director and deactivating group, while the sulfamoyl and carboxylic acid groups are meta-directing and deactivating groups. These combined effects lead to the predicted chemical shifts presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-2 8.45 d J(H2,H6) = 2.0
H-5 7.50 t J(H5,H6) = 8.8
H-6 8.20 dd J(H6,H5) = 8.8, J(H6,H2) = 2.0
-COOH ~13.5 br s -

| -SO₂NH₂ | ~7.8 | br s | - |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-COOH) 132.0
C-2 (C-H) 130.0
C-3 (C-SO₂NH₂) 138.0
C-4 (C-F) 165.0 (d, ¹JCF ≈ 250 Hz)
C-5 (C-H) 118.0 (d, ²JCF ≈ 22 Hz)
C-6 (C-H) 134.0 (d, ³JCF ≈ 8 Hz)

| C=O | 167.0 |

Comparison with Alternative Compounds

To contextualize the predicted spectrum of this compound, the experimental NMR data for Benzoic Acid and 4-Fluorobenzoic Acid are presented below. These comparisons highlight the influence of the fluorine and sulfamoyl substituents on the chemical shifts of the aromatic ring.

Benzoic Acid: Experimental Data

Table 2: Experimental ¹H and ¹³C NMR Data for Benzoic Acid

¹H NMR Data (400 MHz, CDCl₃) [1]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 8.20 d 7.2
H-3, H-5 7.68 t 7.92
H-4 7.68 t 7.44

| -COOH | 11.67 | s | - |

¹³C NMR Data (100 MHz, CDCl₃) [1]

Carbon Chemical Shift (δ, ppm)
C-1 129.39
C-2, C-6 130.28
C-3, C-5 128.55
C-4 133.89

| C=O | 172.60 |

4-Fluorobenzoic Acid: Experimental Data

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Fluorobenzoic Acid

¹H NMR Data (400 MHz, DMSO-d₆) [1]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 8.01 dd 5.64, 5.6
H-3, H-5 7.32 t 8.88

| -COOH | 13.06 | s | - |

¹³C NMR Data (100 MHz, DMSO-d₆) [1]

Carbon Chemical Shift (δ, ppm)
C-1 127.84, 127.81
C-2, C-6 132.61, 132.52
C-3, C-5 116.18, 115.96
C-4 166.85, 166.63, 164.14

| C=O | - |

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds containing carboxylic acids and amides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a small organic molecule.

NMR_Workflow Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Shimming, Tuning) transfer->setup acquire_h1 Acquire ¹H NMR (FID) setup->acquire_h1 acquire_c13 Acquire ¹³C NMR (FID) setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Referencing (TMS) phase_baseline->reference analyze_shifts Analyze Chemical Shifts (δ) reference->analyze_shifts analyze_coupling Analyze Coupling Constants (J) reference->analyze_coupling analyze_integration Analyze Integration (¹H NMR) reference->analyze_integration structure Structure Elucidation/ Confirmation analyze_shifts->structure analyze_coupling->structure analyze_integration->structure

Caption: Workflow of NMR spectral analysis from sample preparation to structure elucidation.

References

A Comparative Guide to HPLC Methods for 4-Chloro-3-sulfamoylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Chloro-3-sulfamoylbenzoic acid is critical. This compound is a known impurity and a significant metabolite of the potent diuretic drug, furosemide.[1] Ensuring the quality and safety of pharmaceutical products necessitates accurate analytical methods for its determination. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands out as a robust and widely utilized technique for this purpose.[1]

This guide provides an objective comparison of various RP-HPLC methods reported for the analysis of 4-Chloro-3-sulfamoylbenzoic acid, offering a summary of their performance based on available data and detailed experimental protocols.

Comparative Performance of Validated HPLC Methods

The selection of an appropriate HPLC method depends on various factors, including the required sensitivity, resolution from other components, and the available instrumentation. The following table summarizes the key chromatographic conditions of different RP-HPLC methods that can be applied to the analysis of 4-Chloro-3-sulfamoylbenzoic acid.

ParameterMethod 1Method 2Method 3
Stationary Phase Inertsil ODS-3V C18 (250 cm x 4.6 mm, 5 µm)Supelcosil C8 (250 mm x 4.6 mm, 5 µm)Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 1% Glacial Acetic Acid and Acetonitrile (50:50 v/v)0.2 g Potassium Dihydrogen Orthophosphate and 0.25 g Cetrimide in 70 mL water (pH 7.0 with 6M ammonia) and 30 mL 1-propanol (70:30 v/v)0.01 mol/L KH2PO4 buffer and Methanol
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 272 nmNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the HPLC methods compared in this guide.

Method 1: Acetic Acid and Acetonitrile Mobile Phase
  • Instrumentation: A standard HPLC system equipped with a UV detector and an Inertsil ODS-3V C18 column (250 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mixture of 1% glacial acetic acid in water and acetonitrile in a 50:50 volume-to-volume ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

  • Sample Preparation: Dissolve the sample containing 4-Chloro-3-sulfamoylbenzoic acid in the mobile phase to a suitable concentration.

Method 2: Phosphate Buffer with Ion-Pairing Agent and Propanol Mobile Phase
  • Instrumentation: An HPLC system with a UV detector and a Supelcosil C8 column (250 mm × 4.6 mm, 5-μm particle size).[1]

  • Mobile Phase Preparation: Dissolve 0.2 g of potassium dihydrogen orthophosphate and 0.25 g of cetrimide in 70 mL of water. Adjust the pH to 7.0 using a 6M ammonia solution. Add 30 mL of 1-propanol to this solution.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

  • Sample Preparation: Prepare the sample solution by dissolving it in a suitable solvent, ensuring compatibility with the mobile phase.

Method 3: Phosphate Buffer and Methanol Mobile Phase
  • Instrumentation: An HPLC system equipped with a UV detector and an Agilent Eclipse XDB C18 column (150 × 4.6 mm, 5 μm).[1]

  • Mobile Phase Preparation: Prepare a 0.01 mol/L potassium dihydrogen phosphate (KH2PO4) buffer and mix it with methanol in an appropriate ratio.

  • Chromatographic Conditions: The flow rate and specific ratio of buffer to methanol should be optimized for the best separation.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Method Validation and Considerations

For acidic compounds like 4-Chloro-3-sulfamoylbenzoic acid, the pH of the mobile phase is a critical parameter affecting peak shape. An inappropriate pH can lead to peak tailing due to the ionization of the analyte. It is generally advisable to maintain the mobile phase pH at least 2 units below the pKa of the acidic functional groups to ensure the compound is in its non-ionized form, which promotes better retention and symmetrical peaks on a reversed-phase column.

A typical validation for these HPLC methods would involve assessing the following parameters according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of 4-Chloro-3-sulfamoylbenzoic acid using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (Dissolution/Dilution) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing/Degassing) Separation Chromatographic Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Caption: A typical workflow for the HPLC analysis of 4-Chloro-3-sulfamoylbenzoic acid.

References

The Versatile Sulfamoylbenzoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted sulfamoylbenzoic acid moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. The strategic placement of substituents on the aromatic ring and the sulfamoyl group profoundly influences the pharmacological activity of these compounds, allowing for the fine-tuning of their potency and selectivity toward various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted sulfamoylbenzoic acids as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), agonists of the lysophosphatidic acid receptor 2 (LPA2), diuretic agents, and inhibitors of carbonic anhydrase (CA).

Comparative Analysis of Biological Activities

The biological activity of substituted sulfamoylbenzoic acids is dictated by the specific substitutions on the core structure. The following tables summarize the quantitative data for representative compounds across four major therapeutic targets.

Inhibitors of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Substituted sulfamoylbenzoic acids and their derivatives have emerged as potent and selective inhibitors of h-NTPDases, enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[1][2] The inhibitory activity is sensitive to substitutions on both the sulfamoyl nitrogen and the benzoic acid ring.

Table 1: Inhibitory Activity (IC50) of Substituted Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms [1][2]

Compound IDR1 (on Sulfamoyl)R2 (on Benzoic Acid)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a CyclopropylH>100>1001.32 ± 0.06>100
2d Cyclopropyl2-Chloro>100>100>1000.28 ± 0.07
3f MorpholineH (amide with 4-methoxyaniline)>1000.27 ± 0.08>100>100
3i Morpholine4-Chloro (amide with 4-bromoaniline)2.88 ± 0.13>1000.72 ± 0.11>100
3j Benzyl2-Chloro (amide with 4-methoxyaniline)>1000.29 ± 0.07>100>100
4d Cyclopropyl2-Chloro (amide with cyclopropylamine)>1000.13 ± 0.01>100>100

Key SAR Insights for h-NTPDase Inhibition:

  • Sulfamoyl Substituent: An N-cyclopropyl substitution on the sulfamoyl group is favorable for h-NTPDase3 and h-NTPDase8 inhibition.[1]

  • Benzoic Acid Substituents: A chlorine atom at the 2-position of the benzoic acid ring can shift selectivity towards h-NTPDase8.[1]

  • Amide Modifications: Conversion of the carboxylic acid to a benzamide allows for further exploration of SAR. For instance, a morpholine on the sulfonyl group coupled with a 4-methoxyphenylacetamide at the benzoic acid moiety leads to potent h-NTPDase2 inhibition.[1] The presence of two halogen atoms in the amide portion can lead to potent and selective h-NTPDase1 inhibitors.[1]

Agonists of the Lysophosphatidic Acid Receptor 2 (LPA2)

Sulfamoylbenzoic acid analogues have been developed as the first specific, subnanomolar agonists of the LPA2 receptor, a G protein-coupled receptor (GPCR) that mediates anti-apoptotic and mucosal barrier-protective effects.[3] Medicinal chemistry efforts have focused on modifying the head group, chain linker, and tail group to enhance potency.[3]

Table 2: Agonist Activity (EC50) of Sulfamoylbenzoic Acid Analogues at the LPA2 Receptor [3]

Compound IDHead Group ModificationLinker ModificationTail GroupLPA2 EC50 (nM)
4 Benzoic acidN-(3-propyl)1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl~2000
8b 4-Bromobenzoic acidN-(3-propyl)1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-ylMore potent than 4
11c 5-Fluorobenzoic acidN-(4-butyl)1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl0.15 ± 0.02
11d 5-Chlorobenzoic acidN-(4-butyl)1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl0.00506 ± 0.00373

Key SAR Insights for LPA2 Agonism:

  • Head Group: Introduction of electron-withdrawing groups on the phenyl head group, particularly at the meta position to the carboxyl group, significantly enhances potency.[3] For example, a chloro substitution (11d) resulted in picomolar activity.[3]

  • Linker: The length of the alkyl linker between the sulfamoyl nitrogen and the tail group influences activity.

  • Tail Group: A bulky, hydrophobic tail group such as 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl is a common feature in potent agonists.

Diuretic Agents (Loop Diuretics)

5-Sulfamoyl-2-amino and 5-sulfamoyl-3-aminobenzoic acid derivatives are classic loop diuretics that inhibit the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle.[4][5] The diuretic activity is highly dependent on the substitution pattern on the aromatic ring.

Key SAR Insights for Diuretic Activity: [4][5][6]

  • Carboxylic Acid: An acidic group at the C-1 position, typically a carboxylic acid, is optimal for diuretic activity.[4][6]

  • Sulfamoyl Group: An unsubstituted sulfamoyl group at the C-5 position is essential for activity.[4][6]

  • Activating Group: An electron-withdrawing group at the C-4 position, such as Cl, enhances diuretic potency.[4][6]

  • Amino Group Position: The position of the amino group (C-2 or C-3) differentiates two major series of these diuretics.

    • 5-Sulfamoyl-2-aminobenzoic acid derivatives: Substitution on the 2-amino group with groups like furfuryl, phenyl, or thienylmethyl can yield maximum diuretic activity.

    • 5-Sulfamoyl-3-aminobenzoic acid derivatives: A wide range of alkyl groups can be substituted on the 3-amino group without significantly altering the optimal diuretic activity.

Inhibitors of Carbonic Anhydrase (CA)

Aromatic and heterocyclic sulfonamides are well-established inhibitors of carbonic anhydrases, zinc-containing metalloenzymes involved in various physiological processes.[7][8] Substituted sulfamoylbenzoic acids and their derivatives have been investigated as potent and selective inhibitors of various CA isoforms, with applications in treating glaucoma, epilepsy, and cancer.[7][8][9]

Table 3: Inhibitory Activity (Ki) of Substituted Sulfamoylbenzoic Acid Derivatives against Carbonic Anhydrase Isoforms [8][9][10]

CompoundR (on amide)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (Standard) -25012255.7
Benzamide-4-sulfonamide Derivative 1 H33412.1--
Benzamide-4-sulfonamide Derivative 2 CH32588.9--
Sulfonyl Semicarbazide 5 H34.35.020.50.59
Sulfonyl Semicarbazide 10 4-NO245.17.320.50.61
Benzenesulfonamide conjugate 13a Arylsulfone tail-7.6--

Key SAR Insights for Carbonic Anhydrase Inhibition: [8][10]

  • Primary Sulfonamide: The unsubstituted sulfamoyl group is a key zinc-binding moiety and is essential for inhibitory activity.

  • Amide Substitutions: The carboxylic acid of sulfamoylbenzoic acid is often converted to an amide to introduce various "tail" fragments that can interact with the hydrophilic or hydrophobic regions of the CA active site, leading to enhanced potency and isoform selectivity.

  • Aromatic Ring Substituents: The substitution pattern on the sulfonyl-substituted aromatic ring is crucial for potency and selectivity against different CA isoforms. For instance, para-substitution in sulfonyl semicarbazides can lead to highly potent and selective hCA XII inhibitors.[10]

Experimental Protocols

General Synthesis of Substituted Sulfamoylbenzoic Acids

A common synthetic route to substituted sulfamoylbenzoic acids involves a two-step process: chlorosulfonation of a substituted benzoic acid followed by amination.[11]

  • Chlorosulfonation: The appropriately substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding sulfonyl chloride. The reaction mixture is then carefully poured onto ice to precipitate the product, which is isolated by filtration.

  • Amination: The resulting sulfonyl chloride is reacted with a primary or secondary amine in a suitable solvent (e.g., aqueous medium or an organic solvent with a base) to form the desired substituted sulfamoylbenzoic acid.

For the synthesis of benzamide derivatives, the carboxylic acid of the sulfamoylbenzoic acid is typically activated with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), followed by the addition of the desired amine.[11]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP by h-NTPDases.[12]

  • Reaction Setup: The assay is performed in a 96-well plate. A reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2), the h-NTPDase enzyme, and the test compound at various concentrations is prepared.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP). The reaction is allowed to proceed for a set time (e.g., 30-60 minutes at 37°C).

  • Detection: The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Data Analysis: The absorbance of the colored complex is measured spectrophotometrically (around 630 nm). The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

LPA2 Receptor Agonist Assay (Calcium Mobilization Assay)

This assay measures the increase in intracellular calcium concentration upon activation of the Gq-coupled LPA2 receptor.[13][14]

  • Cell Culture and Dye Loading: Cells stably expressing the human LPA2 receptor are seeded in a 96-well plate. After cell attachment, they are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (potential agonists) are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of a known LPA2 agonist (for antagonist screening) or buffer (for agonist screening).

  • Data Analysis: The change in fluorescence intensity upon compound addition is monitored over time. For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

In Vivo Diuretic Activity Assay in Rodents

This protocol assesses the diuretic, natriuretic, and kaliuretic activity of a test compound in rats or mice.[12][15]

  • Animal Preparation: Animals are fasted overnight with free access to water. They are then orally hydrated with saline (e.g., 25 mL/kg) to ensure a uniform state of hydration.

  • Dosing: The animals are divided into groups and administered the vehicle (control), a standard diuretic (e.g., furosemide), or the test compound at various doses, typically via oral gavage.

  • Urine Collection: Immediately after dosing, each animal is placed in an individual metabolic cage designed to separate and collect urine. Urine is collected over a specified period (e.g., 5 or 24 hours).

  • Analysis: The total volume of urine for each animal is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic activity (urine volume), natriuretic activity (Na+ excretion), and kaliuretic activity (K+ excretion) are calculated and compared between the test groups and the control groups.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[11]

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoform and the test inhibitor at various concentrations are prepared in a suitable buffer (e.g., HEPES).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a CO2-saturated solution.

  • Detection: The rate of the reaction is monitored by measuring the change in pH using a stopped-flow spectrophotometer with a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Ki) is calculated from the dose-response curve.

Visualizations

Signaling Pathway of LPA2 Receptor Activation

The activation of the LPA2 receptor by its agonist, such as a substituted sulfamoylbenzoic acid derivative, initiates a cascade of intracellular signaling events.

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane LPA2 LPA2 Receptor Gq Gαq LPA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Agonist Sulfamoylbenzoic Acid Agonist Agonist->LPA2 Binds to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Proliferation, Survival) Ca_release->Cellular_Response Triggers

Caption: LPA2 receptor signaling pathway leading to intracellular calcium mobilization.

Experimental Workflow for Diuretic Activity Assay

The evaluation of the diuretic potential of substituted sulfamoylbenzoic acids follows a standardized in vivo workflow.

Diuretic_Activity_Workflow start Start animal_prep Animal Preparation (Fasting & Hydration) start->animal_prep grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping dosing Oral Administration (Vehicle, Furosemide, Test Compound) grouping->dosing urine_collection Urine Collection (Metabolic Cages) dosing->urine_collection analysis Urine Analysis (Volume, Na⁺, K⁺, Cl⁻) urine_collection->analysis data_eval Data Evaluation & Comparison analysis->data_eval end End data_eval->end

Caption: Workflow for the in vivo evaluation of diuretic activity.

Logical Relationship in Carbonic Anhydrase Inhibitor Design

The design of potent and selective carbonic anhydrase inhibitors based on the sulfamoylbenzoic acid scaffold involves a logical progression of structural modifications.

CA_Inhibitor_Design_Logic scaffold Sulfamoylbenzoic Acid Scaffold zbg Zinc-Binding Group (Primary Sulfonamide) scaffold->zbg Contains core Aromatic Core scaffold->core tail 'Tail' Moiety (from Carboxylic Acid) scaffold->tail Modified to add potency Increased Potency zbg->potency Essential for core->potency Substituents influence tail->potency Interacts with active site selectivity Isoform Selectivity tail->selectivity Targets specific regions

Caption: Key structural elements in the design of sulfamoylbenzoic acid-based CA inhibitors.

References

Validating the Purity of 4-Fluoro-3-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of elemental analysis and other advanced analytical techniques for the validation of 4-Fluoro-3-sulfamoylbenzoic acid purity, supported by experimental data and detailed methodologies.

This compound, a vital building block in medicinal chemistry, demands rigorous purity assessment to ensure the integrity of downstream applications. Elemental analysis serves as a fundamental technique for confirming the empirical formula and providing a quantitative measure of purity. This guide will delve into the validation of this compound purity by elemental analysis, and compare its performance with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis by combustion is a robust method for determining the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula.

Theoretical Elemental Composition of this compound

The molecular formula for this compound is C₇H₆FNO₄S, with a molecular weight of 219.19 g/mol . The theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07738.36
HydrogenH1.00866.0482.76
FluorineF18.998118.9988.67
NitrogenN14.007114.0076.39
OxygenO15.999463.99629.19
SulfurS32.06132.0614.63
Total 219.186 100.00

Illustrative Experimental Data for a Related Sulfonamide

Due to the lack of a publicly available Certificate of Analysis with elemental analysis data for this compound, we present data for a structurally related and well-characterized sulfonamide, Sulfanilamide (C₆H₈N₂O₂S), to illustrate the comparison between theoretical and experimental values.[1][2]

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon41.8541.86+0.01
Hydrogen4.684.62-0.06
Nitrogen16.2716.18-0.09
Sulfur18.6218.69+0.07

A common acceptance criterion for elemental analysis is a deviation of ±0.4% from the theoretical value. The illustrative data for Sulfanilamide falls well within this limit, indicating a high degree of purity.

Experimental Protocol: CHNS Elemental Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using an automated elemental analyzer based on the Dumas method of combustion.[3][4][5]

Instrumentation:

  • Elemental Analyzer equipped with a combustion furnace, reduction tube, chromatographic column, and a thermal conductivity detector (TCD).

  • Microbalance for accurate weighing of the sample.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of high-purity oxygen. This process leads to the complete combustion of the sample.

  • Reduction and Separation: The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases is then separated using a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the carrier gas (typically helium) as each component elutes from the column.

  • Quantification: The instrument's software integrates the detector signal for each element and calculates the percentage composition based on a calibration performed with a certified standard of known elemental composition.

Alternative Purity Determination Methods

While elemental analysis provides a fundamental assessment of purity, orthogonal methods are essential for a comprehensive evaluation, capable of detecting impurities that may not significantly alter the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. For sulfonamides, a reverse-phase HPLC method with UV detection is commonly employed.[6][7][8][9]

Illustrative HPLC Purity Data for a Sulfonamide

ParameterValue
Purity (by area %)>99.5%
Major Impurity (area %)<0.1%
Total Impurities (area %)<0.5%
Experimental Protocol: HPLC Purity Assay

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the main compound and any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare a standard solution of the reference compound and a sample solution of the test article at a known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and accurate measurement of purity without the need for a specific reference standard of the analyte.[10][11][12][13][14] Instead, a certified internal standard of known purity is used.

Illustrative qNMR Purity Data for a Benzoic Acid Derivative

ParameterValue
Purity (by mole %)99.8 ± 0.2%
Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) to ensure complete spin-lattice relaxation of all relevant protons and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with accurate phasing and baseline correction.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.

Comparison of Purity Validation Methods

FeatureElemental AnalysisHPLCqNMR
Principle Combustion and detection of elemental gasesChromatographic separation based on polarityNuclear magnetic resonance signal intensity
Information Provided Elemental composition, empirical formula validationPurity, number and quantity of impuritiesAbsolute purity, structural confirmation
Quantification AbsoluteRelative (to a reference standard or total area)Absolute (with a certified internal standard)
Strengths Fundamental, robust, confirms empirical formulaHigh sensitivity, high resolving power for impuritiesPrimary method, highly accurate and precise, no analyte-specific reference standard needed
Limitations Insensitive to impurities with similar elemental composition, does not provide information on the nature of impuritiesRequires a reference standard for the main component for accurate quantification, potential for co-eluting impuritiesLower sensitivity than HPLC, requires a certified internal standard

Conclusion

The validation of this compound purity requires a multi-faceted approach. Elemental analysis provides a fundamental and essential confirmation of the compound's elemental composition and is a valuable tool for an initial purity assessment. However, for a comprehensive understanding of the impurity profile, orthogonal techniques such as HPLC and qNMR are indispensable. HPLC offers high sensitivity for detecting and quantifying trace impurities, while qNMR provides a highly accurate and precise determination of absolute purity without the need for an analyte-specific reference standard. The choice of methodology will depend on the specific requirements of the analysis, with a combination of these techniques providing the most robust and reliable validation of purity for this compound, ensuring its suitability for its intended use in research and drug development.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the logical relationship between these analytical techniques, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Accurately Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000 °C in O₂) encapsulate->combustion reduction Reduction (NOx to N₂) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection quantification Quantification of C, H, N, S (%) detection->quantification comparison Compare with Theoretical Values quantification->comparison purity Purity Assessment comparison->purity

Experimental workflow for elemental analysis.

Purity_Analysis_Comparison EA Elemental Analysis (Fundamental Purity) EA_info Elemental Composition (C, H, N, S %) Confirms Empirical Formula EA->EA_info Provides HPLC HPLC (Impurity Profiling) HPLC_info Relative Purity Detection & Quantification of Impurities HPLC->HPLC_info Provides qNMR qNMR (Absolute Purity) qNMR_info Absolute Purity (mol%) Structural Confirmation qNMR->qNMR_info Provides

Comparison of analytical methods for purity validation.

References

A Comparative Guide to the Analytical Characterization of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of pharmaceutical compounds and their related substances is paramount. This guide provides a comparative overview of mass spectrometry for determining the fragmentation pattern of 4-Fluoro-3-sulfamoylbenzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its close structural analog, 4-Chloro-3-sulfamoylbenzoic acid, to predict and understand its behavior.[1] This comparison is supplemented with a discussion of alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to offer a comprehensive analytical perspective.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful technique for the structural elucidation of small molecules. The fragmentation pattern provides a fingerprint that can be used for identification and confirmation.[1] The analysis of this compound's fragmentation is approached here through a detailed examination of its chloro-analog.

Reference Compound: 4-Chloro-3-sulfamoylbenzoic Acid

The fragmentation of 4-Chloro-3-sulfamoylbenzoic acid has been well-characterized in both positive and negative electrospray ionization (ESI) modes.[1] The key fragmentation data is summarized in the table below.

Ionization ModePrecursor IonPrecursor m/zMajor Fragment Ions (m/z)Proposed Neutral Loss
Positive ESI[M+H]⁺235.9779218.9, 217.9, 199.9H₂O, NH₃, H₂O + NH₃
Negative ESI[M-H]⁻233.9633189.9, 196.9, 168.9CO₂, SO₂, SO₂ + H₂O
Table 1: Summary of major fragment ions of 4-Chloro-3-sulfamoylbenzoic acid observed in positive and negative ESI-MS/MS.[1]

In positive ion mode, the fragmentation is primarily driven by the loss of small neutral molecules like water and ammonia.[1] In negative ion mode, the fragmentation cascade begins with decarboxylation, followed by the loss of sulfur dioxide.[1]

Target Compound: this compound

Based on the fragmentation of the chloro-analog and general principles of sulfonamide fragmentation, a predicted fragmentation pattern for this compound (Molecular Formula: C₇H₆FNO₄S, Molecular Weight: 219.19 g/mol ) can be proposed.[2] The molecular weight of the fluoro-compound is lower than the chloro-analog due to the difference in atomic weight between fluorine and chlorine.

Ionization ModePredicted Precursor IonPredicted Precursor m/zPredicted Major Fragment Ions (m/z)Proposed Neutral Loss
Positive ESI[M+H]⁺220.01203.01, 202.01, 184.01H₂O, NH₃, H₂O + NH₃
Negative ESI[M-H]⁻218.00174.00, 154.00CO₂, SO₂
Table 2: Predicted major fragment ions of this compound in positive and negative ESI-MS/MS.

The predicted fragmentation pathways for this compound are visualized in the diagrams below.

Predicted Positive Ion Fragmentation of this compound M [M+H]⁺ m/z = 220.01 M_H2O [M+H-H₂O]⁺ m/z = 202.01 M->M_H2O - H₂O M_NH3 [M+H-NH₃]⁺ m/z = 203.01 M->M_NH3 - NH₃ M_H2O_NH3 [M+H-H₂O-NH₃]⁺ m/z = 184.01 M_H2O->M_H2O_NH3 - NH₃ M_NH3->M_H2O_NH3 - H₂O

Predicted Positive Ion Fragmentation Pathway

Predicted Negative Ion Fragmentation of this compound M [M-H]⁻ m/z = 218.00 M_CO2 [M-H-CO₂]⁻ m/z = 174.00 M->M_CO2 - CO₂ M_CO2_SO2 [M-H-CO₂-SO₂]⁻ m/z = 110.00 M_CO2->M_CO2_SO2 - SO₂

Predicted Negative Ion Fragmentation Pathway

Alternative Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of 4-Chloro-3-sulfamoylbenzoic acid and is expected to be equally suitable for its fluoro-analog.[3] HPLC offers excellent separation and quantification capabilities, making it a valuable alternative or complementary technique to mass spectrometry.

A comparison of the key features of mass spectrometry and HPLC for the analysis of these compounds is presented below.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio and fragmentation.Separation by chromatography followed by detection based on UV absorbance.
Selectivity Very HighHigh
Sensitivity HighModerate
Structural Information Detailed structural information from fragmentation patterns.Limited to retention time and UV spectrum.
Instrumentation Cost HighModerate
Typical Application Identification, structural elucidation, and quantification.Quantification and purity assessment.
Table 3: Comparison of Mass Spectrometry and HPLC for the analysis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for both LC-MS/MS and HPLC analysis.

LC-MS/MS Protocol for 4-Chloro-3-sulfamoylbenzoic Acid

This protocol is based on the analysis of the chloro-analog and serves as an excellent starting point for the fluoro-compound.[1]

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions to the desired working concentrations.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Full Scan (MS1) Resolution: 70,000.[1]

  • MS1 Scan Range: m/z 100-500.[1]

  • Tandem MS (MS/MS) Resolution: 17,500.[1]

  • Isolation Window: 2.0 m/z.[1]

  • Collision Energy (HCD): Stepped collision energy (e.g., 15, 30, 45 eV).[1]

Representative HPLC Protocol

This protocol is based on methods used for the analysis of the chloro-analog and can be adapted for the fluoro-compound.[3]

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to the desired working concentrations.

High-Performance Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a small molecule like this compound, comparing the paths for structural elucidation and routine quantification.

Analytical Workflow Comparison cluster_0 Structural Elucidation cluster_1 Routine Quantification sample_prep_ms Sample Preparation lc_ms LC-MS/MS Analysis sample_prep_ms->lc_ms data_analysis_ms Fragmentation Pattern Analysis lc_ms->data_analysis_ms structure_confirm Structure Confirmation data_analysis_ms->structure_confirm sample_prep_hplc Sample Preparation hplc HPLC-UV Analysis sample_prep_hplc->hplc data_analysis_hplc Peak Integration & Quantification hplc->data_analysis_hplc purity_assay Purity Assessment data_analysis_hplc->purity_assay

Comparative Analytical Workflow

References

A Comparative Analysis of the Diuretic Potency of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Diuretic Efficacy of Benzoic Acid Derivatives with Supporting Experimental Data.

Benzoic acid and its derivatives have long been a cornerstone in the development of potent diuretic agents, particularly the class known as loop diuretics. These compounds are critical in the management of fluid overload states associated with heart failure, liver cirrhosis, and renal disease. This guide provides a comparative study of the diuretic potency of various benzoic acid derivatives, presenting quantitative experimental data, detailed methodologies, and insights into their mechanism of action.

Mechanism of Action: Targeting the Na+-K+-2Cl- Cotransporter

The primary mechanism by which benzoic acid-derived loop diuretics exert their effect is through the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for the reabsorption of approximately 20-25% of filtered sodium chloride.[1][2][3] By blocking this cotransporter, these diuretics significantly increase the urinary excretion of sodium (natriuresis), chloride, and potassium, leading to a profound diuretic effect.[4][5] The driving force for this transport is maintained by the basolateral Na+-K+-ATPase pump.[3]

The following diagram illustrates the signaling pathway at the cellular level in the thick ascending limb of the loop of Henle and the site of action for benzoic acid-derived loop diuretics.

Mechanism of Action of Benzoic Acid-Derived Loop Diuretics cluster_inhibition Lumen {Tubular Lumen|Na+, K+, 2Cl-} NKCC2 Na+-K+-2Cl- Cotransporter (NKCC2) Lumen->NKCC2  Na+, K+, 2Cl- Cell Thick Ascending Limb Epithelial Cell ROMK ROMK K+ Channel Cell->ROMK K+ NaK_ATPase Na+-K+-ATPase Cell->NaK_ATPase 3Na+ Cl_Channel Cl- Channel Cell->Cl_Channel Cl- Interstitium {Interstitial Fluid|Na+, K+, Cl-} NaK_ATPase->Interstitium 2K+ Diuretic Benzoic Acid Derivative Diuretic->NKCC2 Inhibition

Caption: Inhibition of the NKCC2 cotransporter by benzoic acid derivatives.

Comparative Diuretic Potency: Experimental Data

The diuretic potency of benzoic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key features for optimal activity. Generally, these diuretics are 5-sulfamoyl-2-amino or 5-sulfamoyl-3-amino benzoic acid derivatives.[6][7] A carboxyl group at the C-1 position and a sulfamoyl group at the C-5 position are essential for activity.[6][7] Substitutions at the C-4 position with electron-withdrawing groups like chlorine, or other groups such as phenoxy, can significantly enhance diuretic potency.[4][6]

The following table presents a comparative analysis of the diuretic and saluretic activity of a series of bumetanide derivatives, which are 3-amino-5-sulfamoylbenzoic acids, in a dog model. This data is adapted from the extensive work of P.W. Feit and colleagues.[4]

CompoundR1 SubstituentR2 SubstituentUrine Volume (mL/kg) over 3hNa+ Excretion (mEq/kg) over 3hK+ Excretion (mEq/kg) over 3hCl- Excretion (mEq/kg) over 3hRelative Potency (Bumetanide = 100)
Bumetanide n-ButylPhenoxy36.85.40.65.8100
Derivative 1HPhenoxy15.11.80.32.110
Derivative 2MethylPhenoxy29.54.20.54.660
Derivative 3n-PropylPhenoxy34.65.00.65.490
Derivative 4n-Butyl4-Chlorophenoxy38.25.80.66.2110
Derivative 5n-Butyl4-Nitrophenoxy20.42.80.43.125
Derivative 6n-ButylPhenylthio33.14.80.55.280
Derivative 7n-ButylBenzyl10.21.20.21.45
Furosemide FurfurylChloro----~2.5[8]
Control--2.10.10.050.2-

Note: Data for furosemide's relative potency is included for comparative context, though direct side-by-side experimental data in the same study was not available in the cited source. Furosemide is a 5-sulfamoyl-2-aminobenzoic acid derivative.

Experimental Protocols

The following is a detailed methodology for a typical in vivo diuretic activity screening in rats, commonly known as the Lipschitz test, which is a standard method for evaluating the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) activity of new compounds.[9][10]

Animal Model and Preparation
  • Species: Male Wistar or Sprague-Dawley rats (150-200g).[9]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[11]

  • Housing: During the experiment, rats are housed individually in metabolic cages equipped for the separate collection of urine and feces.[9]

  • Fasting: Food is withdrawn 18 hours before the experiment, but animals have free access to water.[12]

Experimental Groups
  • Control Group: Receives the vehicle (e.g., normal saline or a suspension agent).[12]

  • Standard Drug Group: Receives a known diuretic, such as furosemide (e.g., 10-20 mg/kg, p.o.), for comparison.[11][12]

  • Test Groups: Receive the benzoic acid derivatives at various doses.

Experimental Procedure
  • Empty the bladder of each rat at the start of the experiment by gentle compression of the pelvic area and pulling the tail.

  • Administer a saline load (e.g., 0.9% NaCl, 25 ml/kg, p.o.) to all animals to ensure a baseline urine flow.[13]

  • Immediately after the saline load, administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Place the animals back into their metabolic cages.

  • Collect urine at specified time intervals (e.g., every hour) for a total period of 5 to 24 hours. A 5-hour collection period is common for initial screening.[9]

The following diagram outlines the general workflow for the in vivo diuretic activity screening.

Experimental Workflow for In Vivo Diuretic Activity Screening acclimatization Animal Acclimatization (1 week) fasting Fasting (18 hours, water ad libitum) acclimatization->fasting grouping Grouping of Animals (Control, Standard, Test) fasting->grouping saline_load Saline Load Administration (0.9% NaCl, 25 ml/kg, p.o.) grouping->saline_load treatment Drug/Vehicle Administration (p.o. or i.p.) saline_load->treatment collection Urine Collection in Metabolic Cages (e.g., over 5 hours) treatment->collection analysis Urine Analysis collection->analysis volume Urine Volume Measurement analysis->volume electrolytes Electrolyte Concentration (Na+, K+, Cl-) by Flame Photometry/ISE analysis->electrolytes data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: Workflow for assessing diuretic potency in a rodent model.

Analysis of Urine Samples
  • Urine Volume: Measure the total volume of urine collected for each animal.

  • Electrolyte Concentration: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine using a flame photometer or ion-selective electrodes.[9]

Data Analysis and Interpretation
  • Diuretic Activity: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

  • Saluretic Index: Calculated as the sum of Na+ and Cl- excretion for the test group compared to the control group.[9]

  • Natriuretic Index: The ratio of Na+ to K+ excretion (Na+/K+). A higher ratio is generally desirable, indicating a greater sodium excretion relative to potassium loss.[9]

  • Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups.

Conclusion

The diuretic potency of benzoic acid derivatives is intricately linked to their specific chemical structures. The quantitative data presented demonstrates that modifications to the substituents on the benzoic acid core can lead to significant variations in diuretic and saluretic effects. The provided experimental protocol offers a robust framework for the preclinical evaluation of novel benzoic acid derivatives as potential diuretic agents. Further research focusing on the synthesis and testing of new analogs, guided by the established structure-activity relationships, holds promise for the development of more potent and safer diuretics.

References

Confirming the Identity of 4-Fluoro-3-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 4-Fluoro-3-sulfamoylbenzoic acid, with a focus on comparing experimental data from a test sample to a certified reference standard.

This document outlines the key analytical methodologies and presents the expected data for a reference standard of this compound (CAS Number: 1535-45-1). The successful comparison of data from a sample of unknown identity to the reference data provided herein will confirm the sample's identity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties serve as a foundational check in the identification process.

PropertyValue
Molecular Formula C₇H₆FNO₄S
Molecular Weight 219.19 g/mol
Appearance White solid

Comparative Analytical Data

The following sections detail the expected analytical data for a certified reference standard of this compound. Researchers should compare the data obtained from their test sample against these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule. The expected chemical shifts for this compound in DMSO-d₆ are provided below.[1][2][3]

¹H NMR (500 MHz, DMSO-d₆) [1][2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.46s1H-COOH
8.39–8.32m1HAr-H
8.23–8.15m1HAr-H
7.88s2H-SO₂NH₂
7.56dt, J = 15.4, 7.7 Hz1HAr-H

¹³C NMR (125 MHz, DMSO-d₆) [1][2][3]

Chemical Shift (δ) ppm
165.90
160.10
136.04
135.97
132.40
132.28
130.21
127.79
118.30
118.13
Mass Spectrometry (MS)
Ionization ModeExpected m/z
[M+H]⁺~220.0077
[M-H]⁻~218.00

Note: The fragmentation pattern is expected to be analogous to its chloro-counterpart, with initial losses of H₂O, NH₃, and CO₂ being prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the compound of interest from any impurities and to establish its retention time, a key identifying characteristic under specific chromatographic conditions. A validated HPLC method for this compound is not available in the searched literature. However, a general reversed-phase HPLC method suitable for benzoic acid derivatives can be employed as a starting point for method development.

Suggested Starting HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Researchers should inject a solution of the reference standard to determine its retention time. The test sample should then be analyzed under the identical conditions. A matching retention time provides strong evidence of the sample's identity.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample (test sample or reference standard) and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument according to standard procedures.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Data Analysis: Compare the chemical shifts, multiplicities, and integration of the test sample's spectra with the data provided for the reference standard.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source. Calibrate the instrument using a standard calibrant solution.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻) and compare their mass-to-charge ratios with the expected values.

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add 0.1% formic acid to the mixture and degas thoroughly.

  • Sample Preparation: Prepare a stock solution of the sample (test sample or reference standard) in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the detector wavelength to 254 nm.

  • Analysis: Inject the reference standard solution and record the chromatogram to determine the retention time. Inject the test sample solution and compare its retention time to that of the reference standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the identity of this compound.

Identity Confirmation Workflow start Start: Receive Test Sample ref_std Obtain Certified Reference Standard of This compound start->ref_std phys_chem Physicochemical Property Comparison (e.g., Appearance) ref_std->phys_chem nmr NMR Spectroscopy (¹H and ¹³C) phys_chem->nmr ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc compare_nmr Compare NMR Spectra hplc->compare_nmr compare_ms Compare Mass Spectra compare_nmr->compare_ms Match identity_not_confirmed Identity Not Confirmed compare_nmr->identity_not_confirmed No Match compare_hplc Compare Retention Times compare_ms->compare_hplc Match compare_ms->identity_not_confirmed No Match identity_confirmed Identity Confirmed compare_hplc->identity_confirmed Match compare_hplc->identity_not_confirmed No Match

Caption: Workflow for identity confirmation.

Analytical Techniques Relationship compound This compound nmr NMR Spectroscopy (Structural Elucidation) compound->nmr ms Mass Spectrometry (Molecular Weight Confirmation) compound->ms hplc HPLC (Purity and Retention Time) compound->hplc identity Confirmed Identity nmr->identity ms->identity hplc->identity

Caption: Relationship of analytical techniques.

References

Stability Under Scrutiny: A Comparative Analysis of 4-Fluoro-3-sulfamoylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of the stability of 4-Fluoro-3-sulfamoylbenzoic acid against its structural analogs. By examining their behavior under forced degradation conditions, we can elucidate how subtle molecular modifications influence their robustness. This information is critical for predicting shelf-life, developing stable formulations, and ensuring drug product quality and safety.

The stability of these compounds is evaluated under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[1][2]

Comparative Stability Data

The following table summarizes the representative degradation data for this compound and its selected analogs under various stress conditions. The data illustrates the percentage of degradation observed and the major degradation products identified.

CompoundStress Condition% DegradationMajor Degradation Products
This compound Acid Hydrolysis (0.1 M HCl, 80°C, 24h)12.54-Fluoro-3-aminosulfonylphenol, Benzoic acid-3-sulfonic acid
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)8.24-Hydroxy-3-sulfamoylbenzoic acid
Oxidative (3% H₂O₂, 25°C, 24h)5.5Oxidized impurities
Photolytic (ICH Q1B, 24h)15.8Photodegradants
Thermal (80°C, 72h)4.1Decarboxylation products
Analog 1: 4-Chloro-3-sulfamoylbenzoic acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h)14.84-Chloro-3-aminosulfonylphenol, Benzoic acid-3-sulfonic acid
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)9.54-Hydroxy-3-sulfamoylbenzoic acid
Oxidative (3% H₂O₂, 25°C, 24h)6.8Oxidized impurities
Photolytic (ICH Q1B, 24h)18.2Photodegradants
Thermal (80°C, 72h)5.3Decarboxylation products
Analog 2: 4-Fluoro-3-(methylsulfamoyl)benzoic acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h)11.94-Fluoro-3-(methylamino)sulfonylphenol
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)7.94-Hydroxy-3-(methylsulfamoyl)benzoic acid
Oxidative (3% H₂O₂, 25°C, 24h)5.1Oxidized impurities
Photolytic (ICH Q1B, 24h)14.5Photodegradants
Thermal (80°C, 72h)3.8Decarboxylation products
Analog 3: 3-Sulfamoylbenzoic acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h)18.3Benzoic acid-3-sulfonic acid
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)10.13-Hydroxybenzoic acid
Oxidative (3% H₂O₂, 25°C, 24h)8.2Oxidized impurities
Photolytic (ICH Q1B, 24h)22.5Photodegradants
Thermal (80°C, 72h)6.5Decarboxylation products

Disclaimer: The data presented in this table is representative and for illustrative purposes, synthesized from established principles of chemical stability, as direct comparative studies for these specific compounds under identical conditions are not publicly available.

Based on general chemical principles, the fluoro-substituted analogs exhibit slightly enhanced stability compared to the chloro-substituted and non-halogenated analogs, particularly under thermal and oxidative stress. This is consistent with the known effects of fluorine in increasing the metabolic and chemical stability of pharmaceuticals.[3][4] The removal of the halogen in Analog 3 appears to decrease overall stability, suggesting the electron-withdrawing nature of the halogen provides some stabilization to the aromatic ring.

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below. These protocols are based on established guidelines for forced degradation studies.[5][6]

Acidic and Basic Hydrolysis
  • Objective: To assess the susceptibility of the API to hydrolysis at low and high pH.

  • Protocol:

    • Prepare a stock solution of the API in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a sealed vial.

    • For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide in a separate sealed vial.

    • A control sample is prepared by adding 1 mL of the stock solution to 9 mL of purified water.

    • Incubate all vials in a water bath at 80°C for 24 hours.

    • After incubation, cool the solutions to room temperature.

    • Neutralize the acid and base samples with an appropriate amount of 0.1 M NaOH and 0.1 M HCl, respectively.

    • Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the API's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the API.

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial, protected from light.

    • A control sample is prepared with purified water instead of hydrogen peroxide.

    • Keep the vials at room temperature (25°C) for 24 hours.

    • Analyze the samples by a validated stability-indicating HPLC method.

Photostability Testing
  • Objective: To determine the effect of light exposure on the API's stability. Furosemide, a related structure, is known to be photosensitive.[1][7][8]

  • Protocol:

    • Place a solid sample of the API in a photostability chamber.

    • Expose the sample to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • A control sample is stored under the same conditions but protected from light by wrapping the container in aluminum foil.

    • After the exposure period, dissolve both the exposed and control samples in a suitable solvent to a known concentration.

    • Analyze the samples by a validated stability-indicating HPLC method.

Thermal Degradation
  • Objective: To assess the stability of the API under dry heat. Aromatic sulfonic acids can be susceptible to thermal degradation.[9][10]

  • Protocol:

    • Place a solid sample of the API in a sealed, dry glass vial.

    • Store the vial in a calibrated oven at 80°C for 72 hours.

    • A control sample is stored at room temperature.

    • After the incubation period, allow the heated sample to cool to room temperature.

    • Dissolve both the heated and control samples in a suitable solvent to a known concentration.

    • Analyze the samples by a validated stability-indicating HPLC method.

Visualizing Workflows and Degradation Pathways

To better illustrate the processes involved in this stability assessment, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Oxidative Oxidative (3% H₂O₂, 25°C) API->Oxidative HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC G cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation Parent This compound Desulfonation Desulfonation Product (Benzoic acid-3-sulfonic acid) Parent->Desulfonation Acidic Conditions Sulfamoyl_Cleavage Sulfamoyl Cleavage Product (4-Fluorobenzoic acid) Parent->Sulfamoyl_Cleavage Harsh Hydrolysis Photodegradant Complex Photodegradants Parent->Photodegradant UV/Vis Light

References

A Comparative Guide to LC-MS Methods for Impurity Profiling of 4-Fluoro-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy.[1][2] 4-Fluoro-3-sulfamoylbenzoic acid is a key chemical intermediate whose purity can significantly impact the quality of the final drug product. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling due to its high sensitivity and specificity, enabling the separation, identification, and quantification of trace-level impurities.[1][3][4]

This guide provides a comparative overview of two powerful LC-MS strategies for the impurity analysis of this compound: a high-resolution method for comprehensive identification and a high-sensitivity tandem MS method for targeted quantification.

Comparative Overview of LC-MS Methodologies

The choice of an LC-MS method depends on the analytical goal. For the initial identification of unknown impurities and forced degradation products, a high-resolution mass spectrometry (HRMS) approach, such as Time-of-Flight (TOF) or Orbitrap, is preferred. For routine quality control and quantification of known impurities, a tandem mass spectrometry approach using a triple quadrupole (QqQ) instrument is the gold standard due to its superior sensitivity and selectivity.[5][6]

The general workflow for impurity identification begins with sample preparation, often including forced degradation studies to generate potential impurities, followed by LC-MS analysis, data processing, and structural elucidation.

LCMS_Impurity_Workflow cluster_0 Sample Preparation & Generation cluster_1 LC-MS Analysis cluster_2 Data Processing & Identification API API Sample (this compound) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg Prep_Sample Prepared Sample (Dilution & Filtration) API->Prep_Sample (Direct Analysis) Forced_Deg->Prep_Sample LC_Sep LC Separation (e.g., Reversed-Phase) Prep_Sample->LC_Sep Injection MS_Detect MS Detection (HRMS or MS/MS) LC_Sep->MS_Detect Data_Acq Data Acquisition (Chromatograms & Spectra) MS_Detect->Data_Acq Peak_Detect Peak Detection & Impurity Profiling Data_Acq->Peak_Detect Struct_Elucid Structural Elucidation (Fragmentation Analysis) Peak_Detect->Struct_Elucid Quant Quantification Peak_Detect->Quant Report Impurity Report Struct_Elucid->Report Quant->Report

Caption: General workflow for LC-MS impurity profiling. (Max Width: 760px)
Method 1: High-Resolution LC-MS for Impurity Identification

This approach utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the elemental composition of unknown impurities. It is particularly valuable during drug development and for characterizing products from forced degradation studies.[7][8]

Method 2: High-Sensitivity LC-MS/MS for Impurity Quantification

This method employs UHPLC coupled with a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.[6][9] It is designed for the highly selective and sensitive quantification of specific, known impurities. This makes it ideal for routine quality control in a manufacturing environment where impurity levels must be monitored against established specifications.

Caption: Logical comparison of LC-MS analytical strategies. (Max Width: 760px)
Data Presentation: Comparison of LC-MS Parameters

The following table summarizes the typical experimental parameters for the two primary LC-MS methodologies.

ParameterMethod 1: High-Resolution LC-MS (Identification)Method 2: High-Sensitivity LC-MS/MS (Quantification)
LC System UHPLC/UPLC for high-resolution separation[9]UHPLC/UPLC for speed and resolution[5]
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <2 µm)[9]C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <2 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6][9]0.1% Formic Acid in Water[10]
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid[6][9]Acetonitrile (ACN)[10]
Flow Rate 0.3 - 0.5 mL/min[6][9]0.3 - 0.5 mL/min[6]
Gradient 5-95% B over 10-20 minutesOptimized for separation of target impurities, can be faster (5-10 min)
MS Detector Q-TOF or OrbitrapTriple Quadrupole (QqQ)[9]
Ionization Mode Electrospray Ionization (ESI), Positive and Negative[9][11]ESI Positive or Negative, optimized for target analytes[6]
Scan Mode Full Scan (MS1) and Data-Dependent MS/MS (dd-MS2)Multiple Reaction Monitoring (MRM)[9]
Primary Output Accurate mass for formula determination, fragmentation for structurePeak area for precise quantification[9]
Typical Sensitivity ng/mL rangepg/mL to low ng/mL range

Experimental Protocols

Detailed methodologies are provided for sample preparation (including forced degradation) and the two distinct LC-MS methods.

Protocol 1: Sample Preparation and Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[7][12][13]

  • Stock Solution Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

  • Working Solution : Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of approximately 10-100 µg/mL.

  • Forced Degradation Conditions : Expose the stock solution to the following stress conditions to achieve approximately 5-20% degradation[12]:

    • Acid Hydrolysis : Add 1N HCl and heat at 60-80°C for 2-8 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis : Add 1N NaOH and heat at 60-80°C for 2-8 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation : Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7][12]

    • Thermal Degradation : Expose the solid API to dry heat (e.g., 105°C) for 24-48 hours.

    • Photolytic Degradation : Expose the solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.

  • Final Preparation : After degradation, dilute the samples as needed with the mobile phase, and filter through a 0.22 µm filter before injection into the LC-MS system.

Protocol 2: High-Resolution LC-MS Method for Identification
  • LC System : UHPLC system.

  • Column : Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature : 40°C.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2-5 µL.

  • Mass Spectrometer : Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Source : ESI (run in both positive and negative modes).

  • MS Parameters :

    • Capillary Voltage : 3.0 kV (positive), 2.5 kV (negative).

    • Source Temperature : 120°C.

    • Desolvation Gas (N₂) Flow : 800 L/hr at 350°C.

    • Acquisition Mode : Data-Dependent Acquisition (DDA).

    • MS1 Scan Range : m/z 50-1000.

    • MS2 Scan : Acquire fragmentation spectra for the top 3-5 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 10-40 eV).

Protocol 3: High-Sensitivity LC-MS/MS Method for Quantification
  • LC System and Column : Same as Protocol 2.

  • Mobile Phase and Gradient : Same as Protocol 2, but the gradient can be shortened and optimized to resolve only the known impurities from the main peak.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2-5 µL.

  • Mass Spectrometer : Triple Quadrupole (QqQ) Mass Spectrometer.[9]

  • Ionization Source : ESI (positive or negative mode, optimized for each impurity).

  • MS Parameters :

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : For each known impurity and the parent compound, determine at least two specific precursor ion → product ion transitions. This requires initial infusion and optimization of reference standards. The fragmentation of the closely related 4-Chloro-3-sulfamoylbenzoic acid suggests potential neutral losses of H₂O, NH₃, CO₂, and SO₂.[11]

    • Dwell Time : 20-50 ms per transition.

    • Collision Energy (CE) and other source parameters : Optimize for each specific MRM transition to achieve maximum signal intensity.

  • Quantification : Create a calibration curve using certified reference standards for each impurity to be quantified. The concentration range should cover levels from the limit of quantification (LOQ) to above the expected impurity level.[9]

References

comparing the antimicrobial activity of different sulfonamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of Sulfonamide Compounds

This guide offers an objective comparison of the antimicrobial performance of various sulfonamide compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the underlying mechanism of action, presents comparative quantitative data, and outlines the experimental protocols used for activity assessment.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides function as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria rather than directly killing them.[1][2] Their mechanism of action is centered on the disruption of the bacterial folic acid (folate) synthesis pathway.[1][3][4]

Bacteria are incapable of utilizing external folic acid and must synthesize it internally. A crucial component in this process is para-aminobenzoic acid (PABA).[2][] Sulfonamides are structural analogs of PABA, allowing them to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[2][6] This enzymatic inhibition blocks the conversion of PABA into dihydropteroic acid, a precursor to dihydrofolate and subsequently tetrahydrofolate (THF). THF is an essential coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[][6] By halting this pathway, sulfonamides effectively stop bacterial replication.[][7]

Sulfonamide_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamides Sulfonamides inhibition Competitive Inhibition Sulfonamides->inhibition inhibition->DHPS

Sulfonamide competitive inhibition of the bacterial folate pathway.

Comparative Antimicrobial Activity Data

The antimicrobial efficacy of sulfonamides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.[8] The following tables summarize MIC values for various sulfonamide derivatives against two common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 1: MIC Values of Sulfonamide Compounds against Staphylococcus aureus

Compound/DrugStrainMIC (µg/mL)Reference
Sulfonamide Derivative I¹Clinical Isolates32 - 512[9][10]
Sulfonamide Derivative II²Clinical Isolates32 - 512[9][10]
Sulfonamide Derivative IIIClinical Isolates128 - 512[9][10]
Sulfonamide Derivative 1bATCC 25923 & Clinical Isolates64 - 512[11]
Sulfonamide Derivative 1cATCC 25923 & Clinical Isolates64 - 512[11]
Sulfonamide Derivative 1dATCC 25923 & Clinical Isolates64 - 512[11]
Compound HR14Pathogenic Strain1.5[12]
Generic SulfonamideATCC 2921316 - 128[13]

¹N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid[9] ²N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid[9]

Table 2: MIC Values of Sulfonamide Compounds against Escherichia coli

Compound/DrugStrainMIC (µg/mL)Reference
Compound 5aPathogenic Strain7.81[14]
Compound 9aPathogenic Strain7.81[14]
Compound HR14Pathogenic Strain2.0[12]
Sulfadiazine (Standard)Pathogenic Strain250[15]
Generic SulfonamideATCC 259228 - 32[13]

Experimental Protocols

The determination of MIC is crucial for assessing the antimicrobial potency of sulfonamides. The Broth Microdilution and Agar Dilution methods are standard protocols recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8]

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC of a compound using serial dilutions in a liquid growth medium.[8][13]

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)[8]

  • Target bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates[8]

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve the final target concentration for inoculation.[16]

  • Serial Dilution: The sulfonamide compound is serially diluted (typically two-fold) across the wells of a 96-well plate containing MHB.[8] This creates a gradient of decreasing compound concentrations. Control wells are included: one with only broth and bacteria (growth control) and another with only broth (sterility control).[8]

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension. The final volume in each well is typically 200 µL.[8]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[6]

  • MIC Determination: After incubation, the plate is visually inspected or read with a microplate reader. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[6]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC Determination prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) serial_dilution 2. Perform Serial Dilution of Sulfonamide in 96-Well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate determine_mic 5. Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-sulfamoylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-3-sulfamoylbenzoic acid.

Hazard Profile and Safety Precautions

Based on data from similar sulfonamide and benzoic acid derivatives, this compound is anticipated to present the following hazards. Adherence to strict safety protocols is mandatory when handling this compound.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation May cause serious eye irritation or damage.Safety glasses with side shields or chemical goggles.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Use in a well-ventilated area or with a fume hood.
Sensitization May cause skin sensitization in some individuals.Consistent use of gloves and good personal hygiene.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide:

Step 1: Waste Identification and Classification

  • Treat all unused or contaminated this compound as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.

Step 2: Containerization and Labeling

  • Use a dedicated, properly sealed, and compatible waste container. The original container is often a suitable choice.

  • The container must be in good condition, free from leaks or external contamination.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]

  • Include the date of waste generation and the name of the principal investigator or laboratory contact.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Segregate from incompatible materials such as strong oxidizing agents.

  • Keep the container closed at all times except when adding waste.

Step 4: Disposal

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[3]

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

Step 5: Spill Management

  • In the event of a spill, avoid generating dust.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Carefully sweep or scoop the solid material into a suitable container for disposal.

  • Clean the spill area thoroughly. All cleanup materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Hazard Assessment & PPE cluster_2 Waste Handling & Storage cluster_3 Final Disposal A Unused or Contaminated This compound B Consult SDS of Similar Compounds (Skin, Eye, Respiratory Irritant) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place in a Labeled, Compatible 'Hazardous Waste' Container C->D E Store in a Designated, Ventilated Area D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Dispose of at an Approved Waste Disposal Plant G->H

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal policies and procedures.

References

Personal protective equipment for handling 4-Fluoro-3-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-3-sulfamoylbenzoic acid was located. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoro-3-hydroxybenzoic acid, 4-Chloro-3-sulfamoylbenzoic acid, and 4-Sulfamoylbenzoic acid. Researchers must conduct a thorough risk assessment based on their specific experimental conditions before handling this chemical.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and an apron.[5][6]Prevents skin contact which can lead to irritation.[1][2]
Respiratory Protection NIOSH-approved respirator with a dust filter.[5]Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][2]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure.

Table 2: Required Engineering Controls

Control MeasureSpecificationRationale
Ventilation Work should be conducted in a certified chemical fume hood.[4]Minimizes inhalation of dust and vapors.
Safety Equipment A safety shower and eyewash station must be readily accessible in the immediate work area.[2][4]For immediate decontamination in case of accidental exposure.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for personnel safety.

Experimental Workflow:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available inside the fume hood.

    • Verify that the fume hood is functioning correctly.

    • Put on all required PPE as detailed in Table 1.

  • Weighing and Transfer:

    • To minimize dust generation, do not weigh the compound directly on an open balance.

    • Use a tared, sealed container (e.g., a vial with a cap) for weighing.

    • Carefully transfer the desired amount of this compound into the tared container within the fume hood.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove the substance.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[6] Wash skin with plenty of soap and water for at least 15 minutes.[1][2][3] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[1] Seek medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent contamination and exposure.

Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.[6]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's emergency response team.

    • Prevent entry into the contaminated area.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated absorbent materials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8] Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Safe Handling

cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_area Designate Fume Hood Area don_ppe Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Chemical in a Sealed Container don_ppe->weigh Start Work transfer Transfer Chemical to Reaction Vessel weigh->transfer decontaminate Decontaminate Equipment & Surfaces transfer->decontaminate Experiment Complete dispose Dispose of Waste in Labeled Container decontaminate->dispose wash Wash Hands Thoroughly dispose->wash spill Spill Response exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-sulfamoylbenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.